Abz-HPGGPQ-EDDnp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C40H50N14O12 |
|---|---|
Molecular Weight |
918.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[2-[[2-[[(2S)-1-[(2S)-2-[(2-aminobenzoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[2-(2,4-dinitroanilino)ethyl]pentanediamide |
InChI |
InChI=1S/C40H50N14O12/c41-26-6-2-1-5-25(26)36(58)50-29(17-23-19-43-22-48-23)40(62)52-16-4-7-30(52)38(60)47-20-34(56)46-21-35(57)51-15-3-8-31(51)39(61)49-28(11-12-33(42)55)37(59)45-14-13-44-27-10-9-24(53(63)64)18-32(27)54(65)66/h1-2,5-6,9-10,18-19,22,28-31,44H,3-4,7-8,11-17,20-21,41H2,(H2,42,55)(H,43,48)(H,45,59)(H,46,56)(H,47,60)(H,49,61)(H,50,58)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
VHIXHCDBFWVSMK-ORYMTKCHSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CN=CN3)NC(=O)C4=CC=CC=C4N)C(=O)NC(CCC(=O)N)C(=O)NCCNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Mechanism of Abz-HPGGPQ-EDDnp: A FRET Substrate for Cathepsin K Activity
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Abz-HPGGPQ-EDDnp Förster Resonance Energy Transfer (FRET) substrate, a valuable tool for the specific measurement of Cathepsin K activity. This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of its application in research and drug development.
Core Mechanism: FRET-Based Detection of Cathepsin K Cleavage
The this compound substrate operates on the principle of Förster Resonance Energy Transfer (FRET), a mechanism that involves the non-radiative transfer of energy between two chromophores, a donor and an acceptor, when they are in close proximity. In this substrate, the peptide sequence HPGGPQ is flanked by the fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp).
In its intact state, the close proximity of Abz and EDDnp allows for efficient FRET, where the energy from the excited Abz fluorophore is transferred to the EDDnp quencher. This results in the suppression of the fluorescent signal. Cathepsin K, a lysosomal cysteine protease, specifically recognizes and cleaves the Gly-Gly bond within the HPGGPQ peptide sequence.[1][2][3] This enzymatic cleavage separates the Abz fluorophore from the EDDnp quencher. The separation disrupts the FRET process, leading to a measurable increase in the fluorescence of Abz, which can be monitored to quantify Cathepsin K activity.
The selectivity of this compound for Cathepsin K is a key feature. Studies have shown that this substrate is resistant to hydrolysis by other related proteases such as cathepsins B, F, H, L, S, and V, making it a highly specific tool for investigating Cathepsin K activity in various biological samples.[1][2][3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the this compound substrate and its interaction with Cathepsin K.
| Parameter | Value | Enzyme | Notes |
| Excitation Wavelength (λex) | 320 - 340 nm | N/A | Optimal wavelength for exciting the Abz fluorophore. |
| Emission Wavelength (λem) | 420 nm | N/A | Wavelength at which the fluorescence of Abz is measured. |
| Cleavage Site | Gly-Gly | Cathepsin K | The specific peptide bond hydrolyzed by Cathepsin K.[1][2][3] |
| Catalytic Efficiency (kcat/Km) | 426,000 M⁻¹s⁻¹ | Cathepsin K | This value is for the closely related substrate Abz-HPGGPQ-EDN2ph, where EDN2ph is equivalent to EDDnp.[1] |
Experimental Protocols
This section provides a generalized protocol for a Cathepsin K activity assay using the this compound FRET substrate. This protocol is based on common practices for FRET-based enzyme assays and should be optimized for specific experimental conditions.
Reagent Preparation
-
Assay Buffer: Prepare a buffer solution appropriate for Cathepsin K activity. A commonly used buffer is 50 mM sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol (DTT) and 2.5 mM EDTA. The acidic pH is optimal for Cathepsin K activity. DTT is included to maintain the active site cysteine in a reduced state.
-
Cathepsin K Enzyme: Reconstitute or dilute purified Cathepsin K to the desired concentration in the assay buffer. The final enzyme concentration will depend on the specific activity of the enzyme preparation and the desired assay sensitivity.
-
This compound Substrate: Prepare a stock solution of the substrate in a suitable solvent, such as dimethyl sulfoxide (DMSO). Further dilute the stock solution with assay buffer to the desired final concentration for the assay.
-
Inhibitor (Optional): If screening for inhibitors, prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.
Assay Procedure
-
Plate Setup: Use a black, flat-bottom 96-well plate to minimize background fluorescence.
-
Reaction Mixture Preparation: In each well, combine the assay buffer, the Cathepsin K enzyme solution, and the inhibitor solution (if applicable). The total volume should be kept consistent across all wells.
-
Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the enzyme and inhibitor to equilibrate.
-
Initiate Reaction: Add the this compound substrate solution to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence using a fluorescence plate reader. Set the excitation wavelength to approximately 340 nm and the emission wavelength to approximately 420 nm.
-
Data Acquisition: Collect fluorescence readings at regular time intervals (e.g., every 1-2 minutes) for a set duration (e.g., 30-60 minutes).
Data Analysis
-
Calculate Reaction Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme Kinetics (Optional): To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), perform the assay with varying concentrations of the substrate. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
Inhibitor Screening: For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control. Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
FRET Mechanism of this compound
Caption: FRET mechanism of the this compound substrate upon cleavage by Cathepsin K.
Experimental Workflow for Cathepsin K Activity Assay
Caption: A typical experimental workflow for measuring Cathepsin K activity using a FRET substrate.
References
An In-depth Technical Guide to the Principle of Fluorescence Quenching with Abz-HPGGPQ-EDDnp
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles behind the fluorescence quenching of the peptide substrate Abz-HPGGPQ-EDDnp. This substrate is a valuable tool for studying the activity of specific proteases, particularly Cathepsin K, a key enzyme in bone remodeling and a target for various therapeutic interventions.
The Core Principle: Förster Resonance Energy Transfer (FRET)
The fluorescence quenching of this compound is based on the principle of Förster Resonance Energy Transfer (FRET), a non-radiative energy transfer mechanism between two chromophores.[1] In this peptide, the two key components are:
-
The Fluorophore (Donor): Abz (2-aminobenzoyl or anthraniloyl)
-
The Quencher (Acceptor): EDDnp (N-(2,4-dinitrophenyl)ethylenediamine)
When the this compound peptide is intact, the Abz and EDDnp moieties are in close proximity (typically within 1-10 nm).[2][3] Upon excitation of the Abz fluorophore with light of a specific wavelength, the excited state energy is transferred to the nearby EDDnp quencher without the emission of a photon.[3] This energy transfer effectively "quenches" the fluorescence of Abz.
Enzymatic cleavage of the peptide backbone, specifically at the Glycine-Glycine (Gly-Gly) bond by enzymes like Cathepsin K, separates the Abz fluorophore from the EDDnp quencher.[4][5][6] This separation disrupts the FRET process, and the excited Abz molecule can no longer efficiently transfer energy to the quencher. Consequently, the Abz fluorophore returns to its ground state by emitting a photon, leading to a detectable increase in fluorescence intensity.[3][7] The rate of this fluorescence increase is directly proportional to the enzymatic activity.
Quantitative Data
The following tables summarize the key quantitative parameters associated with the this compound substrate and its interaction with Cathepsin K.
Table 1: Photophysical Properties of the Abz/EDDnp FRET Pair
| Parameter | Value | Reference |
| Fluorophore (Donor) | Abz (2-aminobenzoyl) | [8] |
| Quencher (Acceptor) | EDDnp (N-(2,4-dinitrophenyl)ethylenediamine) | [8] |
| Excitation Wavelength (λex) | ~320-340 nm | [5][6] |
| Emission Wavelength (λem) | ~420 nm | [5][6] |
| Quenching Efficiency | Described as "very efficient" due to excellent spectral overlap. Specific numerical value not available in the reviewed literature. | [7] |
| Förster Distance (R₀) | Not specifically reported for the Abz/EDDnp pair. R₀ is the distance at which FRET efficiency is 50%. | [1][9] |
Table 2: Enzymatic Kinetic Parameters for Cathepsin K
| Substrate | Enzyme | Cleavage Site | Kcat/Km (M⁻¹s⁻¹) | Reference |
| This compound | Cathepsin K | Gly-Gly | Not specifically reported. | |
| Abz-His-Pro-Gly-Gly-Pro-Gln-EDDnp | Cathepsin K | Gly-Gly | 426,000 | [4] |
Note: The kinetic parameters for the closely related substrate provide a strong indication of the high efficiency with which Cathepsin K cleaves peptides containing the Gly-Gly motif flanked by proline residues within an Abz/EDDnp FRET pair system.
Experimental Protocols
This section provides a detailed methodology for a typical enzyme assay using the this compound substrate to measure Cathepsin K activity.
Materials and Reagents
-
This compound substrate
-
Recombinant human Cathepsin K
-
Assay Buffer: 100 mM sodium acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5.
-
Enzyme Dilution Buffer: Assay buffer can be used.
-
Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
96-well black microplates, flat bottom
-
Fluorescence microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Prepare the Assay Buffer: Prepare a 100 mM sodium acetate buffer containing 2.5 mM EDTA. Adjust the pH to 5.5. Immediately before use, add DTT to a final concentration of 5 mM.
-
Prepare Substrate Working Solution: Dilute the 10 mM this compound stock solution in the assay buffer to the desired final concentration (e.g., a 2X working solution for a final assay concentration of 10 µM).
-
Prepare Enzyme Solution: Dilute the recombinant Cathepsin K in the assay buffer to the desired concentration (e.g., a 2X working solution for a final assay concentration in the nanomolar range). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup:
-
To each well of a 96-well black microplate, add 50 µL of the 2X enzyme solution.
-
Include control wells:
-
Negative control: 50 µL of assay buffer without enzyme.
-
Inhibitor control (optional): 50 µL of enzyme solution pre-incubated with a known Cathepsin K inhibitor.
-
-
-
Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the enzyme to equilibrate to the assay temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 2X substrate working solution to each well. Mix gently.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-heated to 37°C. Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of approximately 340 nm and an emission wavelength of approximately 420 nm.
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each well.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
The enzyme activity can be calculated from the V₀ after calibration with a standard of the free Abz fluorophore.
-
Conclusion
The this compound peptide is a highly effective and specific substrate for the continuous monitoring of Cathepsin K activity. The underlying principle of FRET-based fluorescence quenching provides a sensitive and robust method for high-throughput screening of potential inhibitors and for fundamental research into the enzyme's function. The provided protocols and data serve as a comprehensive guide for the successful implementation of this valuable research tool.
References
- 1. Förster resonance energy transfer - Wikipedia [en.wikipedia.org]
- 2. Cathepsin K: a cysteine protease with unique kinin-degrading properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innopep.com [innopep.com]
- 7. researchgate.net [researchgate.net]
- 8. bachem.com [bachem.com]
- 9. Förster (Fluorescence) Resonance Energy Transfer with Fluorescent Proteins | Nikon’s MicroscopyU [microscopyu.com]
A Technical Guide to the Application of Abz-HPGGPQ-EDDnp in Bone Remodeling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone remodeling is a dynamic and continuous physiological process involving the synchronized resorption of old bone by osteoclasts and the formation of new bone by osteoblasts.[1] The proteolytic degradation of the organic bone matrix, which is approximately 90% type I collagen, is a critical step in bone resorption. While several proteases are involved, the lysosomal cysteine protease Cathepsin K (CatK) is the principal enzyme responsible for this activity, highly expressed and secreted by activated osteoclasts.[1][2]
This guide focuses on the application of the fluorogenic substrate Abz-HPGGPQ-EDDnp in the study of bone remodeling. It is critical to note that while the broader family of proteases, including Matrix Metalloproteinases (MMPs), is active in the bone microenvironment, this compound is a highly selective substrate for Cathepsin K.[3][4] It is not significantly cleaved by various other cathepsins or MMPs, making it a precise tool for quantifying CatK activity.[3][4] Understanding CatK's function is paramount for research into metabolic bone diseases like osteoporosis, as its inhibition is a key therapeutic strategy.[1][5] This document provides a technical overview of CatK's role in bone remodeling, quantitative data on its activity, detailed protocols for using this compound, and visualizations of relevant biological pathways and experimental workflows.
Section 1: The Role of Cathepsin K in Bone Remodeling
Cathepsin K is indispensable for the degradation of the organic bone matrix.[6] Secreted by osteoclasts into the sealed resorption lacuna, it uniquely cleaves the triple helix of type I collagen under acidic conditions.[7] Genetic deficiency of Cathepsin K in humans leads to pycnodysostosis, a rare genetic disorder characterized by osteosclerosis (increased bone density) and bone fragility, highlighting the enzyme's crucial, non-redundant role.[6]
The expression and activity of Cathepsin K are tightly regulated, primarily by the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway. RANKL, produced by osteoblasts and stromal cells, binds to its receptor RANK on osteoclast precursors, initiating a signaling cascade that culminates in the activation of transcription factors like NFATc1, which directly drives Cathepsin K gene expression.
While CatK is the primary collagenase in this process, there is a notable interplay with other proteases. For instance, studies have shown that Cathepsin K can activate pro-MMP-9, another protease implicated in bone matrix remodeling and osteoclast migration. This interaction underscores the complex proteolytic network governing bone resorption.
Section 2: Quantitative Data Presentation
The use of fluorogenic substrates like this compound allows for precise quantification of Cathepsin K enzymatic activity. Below are tables summarizing key quantitative data relevant to its application.
Table 1: Kinetic Properties of this compound with Cathepsin K
| Parameter | Value | Enzyme | Conditions | Reference |
| Specificity Constant (kcat/Km) | 4.26 x 10⁵ M⁻¹s⁻¹ | Human Cathepsin K | 50 mM NaOAc buffer, pH 5.5, 37°C | [8] |
This high specificity constant indicates that this compound is an efficient and highly specific substrate for Cathepsin K.
Table 2: Modulation of Cathepsin K Activity and Expression in Osteoclasts
| Condition | Effect on Cathepsin K | Quantitative Change | Cell Type/Model | Reference |
| Interleukin-1 (IL-1) Treatment | Increased protein expression | ~3-fold increase after 10 hours | MOCP-5 Osteoclast-like cells | [9] |
| Odanacatib (CatK Inhibitor) | Inhibition of bone resorption | Abolished trench-eroded surfaces | Human osteoclast/osteoblast co-culture | [6] |
| T06 (Ectosteric CatK Inhibitor) | Inhibition of bone resorption | Significantly reduced eroded surface | Human osteoclast/osteoblast co-culture | [6] |
| Periodontitis | Increased activity in GCF* | 10.39 units (vs. 1.90 in healthy) | Human Gingival Crevicular Fluid | [7] |
| Peri-implantitis | Increased activity in PISF** | 10.26 units (vs. 3.44 in healthy) | Human Peri-implant Sulcus Fluid | [7] |
*GCF: Gingival Crevicular Fluid **PISF: Peri-implant Sulcus Fluid
Section 3: Experimental Protocols
This section provides detailed methodologies for the differentiation of osteoclasts from bone marrow precursors and the subsequent measurement of Cathepsin K activity using the this compound substrate.
This protocol is adapted from established methods for generating mature, functional osteoclasts from mouse bone marrow macrophages (BMMs).[2][10]
-
Isolation of Bone Marrow Cells:
-
Sacrifice a C57BL/6 mouse (4-6 weeks old) via approved methods.
-
Aseptically dissect the tibiae and femora. Remove muscle and connective tissue.
-
Cut the ends of the bones and flush the marrow into a 15 mL tube using a 10 mL syringe with α-MEM medium.
-
Pellet the cells by centrifugation (300 x g, 5 min).
-
Resuspend the pellet in 500 µL ACK lysing buffer and incubate for 2 minutes at 37°C to lyse red blood cells.[10]
-
Neutralize the ACK buffer with 10 mL of α-MEM and pellet the cells again.
-
Resuspend the pellet in α-MEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 30 ng/mL M-CSF.
-
-
Macrophage Culture:
-
Plate the cells in a 100mm non-tissue culture-treated dish and incubate at 37°C, 5% CO₂.
-
After 24 hours, collect the non-adherent cells, which are enriched for bone marrow macrophages (BMMs).
-
Count the BMMs using a hemocytometer.
-
-
Osteoclast Differentiation:
-
Seed the BMMs in a 24-well plate at a density of ~2.5 x 10⁴ cells/cm².
-
Culture the cells in complete α-MEM containing 30 ng/mL M-CSF and 25-50 ng/mL RANKL.
-
Replace the medium every 2-3 days.
-
Mature, multinucleated osteoclasts should be visible after 5-7 days. Confirm differentiation by TRAP (Tartrate-Resistant Acid Phosphatase) staining.
-
This fluorometric assay measures the cleavage of this compound by Cathepsin K in cell lysates.
-
Preparation of Cell Lysate:
-
After 5-7 days of differentiation, aspirate the culture medium from the osteoclast culture.
-
Wash the cells gently twice with ice-cold PBS.
-
Add 100 µL of chilled Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, containing protease inhibitor cocktail without cysteine protease inhibitors).[11]
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cellular proteins. Determine the total protein concentration using a BCA or Bradford assay.
-
-
Enzymatic Reaction:
-
Prepare the Assay Buffer: 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5. The acidic pH is optimal for Cathepsin K activity.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a black 96-well microplate, add the following to each well:
-
50 µL of cell lysate (containing 20-50 µg of total protein), diluted in Assay Buffer.
-
For a negative control, pre-incubate a sample with a specific Cathepsin K inhibitor (e.g., Odanacatib) for 15 minutes.
-
-
Initiate the reaction by adding 5 µL of the this compound stock solution to each well for a final concentration of ~10-20 µM. The final volume should be ~100 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the increase in fluorescence intensity over 30-60 minutes.
-
Set the excitation wavelength to 320 nm and the emission wavelength to 420 nm .[4]
-
The rate of the reaction (RFU/min) is proportional to the Cathepsin K activity in the sample.
-
Calculate the specific activity by normalizing the reaction rate to the amount of protein in the lysate (RFU/min/µg protein).
-
Section 4: Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of Cathepsin K in bone remodeling.
Caption: RANKL signaling cascade in osteoclasts leading to the transcription of the Cathepsin K gene.
Caption: Cathepsin K degrades type I collagen and can activate pro-MMP-9 in the bone matrix.
Caption: Experimental workflow from osteoclast culture to Cathepsin K activity measurement.
References
- 1. Cathepsin K: its skeletal actions and role as a therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin K inhibitors promote osteoclast-osteoblast communication and engagement of osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of cathepsin-K levels in biologic fluids from healthy or diseased natural teeth and dental implants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of cathepsin K-activated Osteoadsorptive Fluorogenic Sentinel (OFS) probes for detecting early osteoclastic bone resorption in a multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 11. Protocol of Co-Culture of Human Osteoblasts and Osteoclasts to Test Biomaterials for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of Cathepsin K Activity with Abz-HPGGPQ-EDDnp: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin K (CatK) is a lysosomal cysteine protease predominantly expressed in osteoclasts, the cells responsible for bone resorption.[1] Its potent collagenolytic activity makes it a critical enzyme in bone remodeling and a key therapeutic target for diseases characterized by excessive bone loss, such as osteoporosis.[2] This technical guide provides an in-depth overview of the preliminary investigation of Cathepsin K activity using the fluorogenic substrate Abz-HPGGPQ-EDDnp. This substrate is highly selective for Cathepsin K and is instrumental in high-throughput screening for potential inhibitors.[3][4]
The substrate, this compound, is a FRET (Förster Resonance Energy Transfer) peptide. The o-aminobenzoic acid (Abz) group acts as the fluorophore and the N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp) group functions as the quencher.[3][4] In its intact state, the fluorescence of Abz is quenched by EDDnp. Upon cleavage of the Gly-Gly bond by Cathepsin K, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[3][5] This guide will detail the experimental protocols, present key quantitative data, and visualize the relevant biological pathways and experimental workflows.
Data Presentation
Quantitative data from enzymatic assays are crucial for characterizing enzyme activity and inhibitor potency. The following tables summarize key parameters for the interaction of Cathepsin K with the this compound substrate and the inhibitory effects of known compounds.
Table 1: Physicochemical and Kinetic Parameters of this compound
| Parameter | Value | Reference |
| Full Name | Abz-His-Pro-Gly-Gly-Pro-Gln-EDDnp | [6] |
| Cleavage Site | Gly-Gly | [3][5] |
| Excitation Wavelength (λex) | 340 nm | [4][5] |
| Emission Wavelength (λem) | 420 nm | [4][5] |
| kcat/Km (M⁻¹s⁻¹) | 426,000 | [3] |
| Km (µM) | Data not consistently available in searched results | |
| kcat (s⁻¹) | Data not consistently available in searched results |
Table 2: Inhibitory Activity (IC50) of Selected Compounds against Cathepsin K
Note: The assay substrate for all listed IC50 values may not be this compound, as this level of detail is not always provided in the source material. However, they represent the inhibitory potential of these compounds against Cathepsin K.
| Inhibitor | IC50 (nM) | Reference(s) |
| Odanacatib | 0.2 | [7][8] |
| Balicatib | 1.4 | [9] |
| Relacatib | 0.041 (Ki,app) | [9] |
| E-64 | IC50 varies with assay conditions | [3] |
| Compound 37 | 0.28 | [9] |
| Compound 42 | 4 | [9] |
| Compound 50 | 4.8 | [9] |
Experimental Protocols
This section provides detailed methodologies for performing a Cathepsin K activity assay and an inhibitor screening assay using the this compound substrate.
Protocol 1: Cathepsin K Activity Assay
This protocol is designed to measure the enzymatic activity of recombinant human Cathepsin K.
Materials:
-
Recombinant Human Cathepsin K
-
This compound substrate
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the Assay Buffer: Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5.
-
Prepare the Activation Buffer: Immediately before use, add DTT to the Assay Buffer to a final concentration of 1-5 mM. Cysteine proteases like Cathepsin K require a reducing environment for optimal activity.
-
Prepare the Substrate Stock Solution: Dissolve the this compound substrate in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare the Working Substrate Solution: Dilute the substrate stock solution in the Activation Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare the Enzyme Solution: Thaw the recombinant Cathepsin K on ice. Dilute the enzyme in the Activation Buffer to the desired concentration (e.g., 0.5 ng/µL).
-
Set up the Reaction:
-
Add 50 µL of the working substrate solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted enzyme solution to each well.
-
For a negative control, add 50 µL of the Activation Buffer without the enzyme.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorometric plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
Take kinetic readings every 1-2 minutes for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
-
The enzyme activity can be calculated using a standard curve of the free Abz fluorophore.
-
Protocol 2: Cathepsin K Inhibitor Screening Assay
This protocol is adapted for screening potential inhibitors of Cathepsin K.
Materials:
-
Same as Protocol 1
-
Test compounds (potential inhibitors) dissolved in DMSO
Procedure:
-
Follow steps 1-5 from Protocol 1.
-
Prepare Inhibitor Solutions: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the Activation Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid affecting enzyme activity.
-
Set up the Reaction:
-
Add 40 µL of the Activation Buffer to each well.
-
Add 10 µL of the diluted test compound solution to the appropriate wells.
-
For a positive control (uninhibited enzyme), add 10 µL of Activation Buffer with the same final DMSO concentration as the test wells.
-
For a negative control (no enzyme activity), add 10 µL of Activation Buffer.
-
Add 50 µL of the diluted enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Initiate the Reaction: Add 10 µL of the working substrate solution to all wells.
-
Incubation and Measurement: Follow step 7 from Protocol 1.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows related to Cathepsin K.
Caption: Cathepsin K Signaling and Action in Osteoclasts.
Caption: Experimental Workflow for Cathepsin K Activity Assay.
Caption: FRET Mechanism of this compound Substrate.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. rsc.org [rsc.org]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innopep.com [innopep.com]
- 7. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. panoramaortho.com [panoramaortho.com]
- 9. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Abz-HPGGPQ-EDDnp in a Continuous Kinetic Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Abz-HPGGPQ-EDDnp is a highly sensitive and selective fluorogenic substrate for Cathepsin K, a cysteine protease predominantly expressed in osteoclasts.[1][2] Cathepsin K is a key enzyme involved in bone resorption and has emerged as a significant therapeutic target for osteoporosis and other bone-related disorders.[1][3] This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET).[4] The peptide sequence is flanked by a fluorophore, o-aminobenzoic acid (Abz), and a quencher, N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp). In its intact state, the quencher suppresses the fluorescence of the Abz group. Upon enzymatic cleavage of the Gly-Gly bond by Cathepsin K, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1][2] This property allows for the continuous monitoring of Cathepsin K activity in real-time. Notably, this substrate is resistant to hydrolysis by other cathepsins such as B, F, H, L, S, and V, ensuring high selectivity for Cathepsin K.[1][2]
These application notes provide a detailed protocol for utilizing this compound in a continuous kinetic assay to measure Cathepsin K activity, which is crucial for screening potential inhibitors and for fundamental research in bone biology.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the this compound substrate and its interaction with Cathepsin K.
| Parameter | Value | Reference |
| Enzyme | Human Cathepsin K | [5] |
| Substrate | This compound | [1][2] |
| Cleavage Site | Gly-Gly | [1][2] |
| Excitation Wavelength | 340 nm | [1][2] |
| Emission Wavelength | 420 nm | [1][2] |
| Catalytic Efficiency (kcat/Km) | 426,000 M⁻¹s⁻¹ | [5] |
| Optimal pH for Activity | ~5.5 (acidic) | [6] |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Recombinant human Cathepsin K
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5
-
Dimethyl sulfoxide (DMSO)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation at 340 nm and emission at 420 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Stock Solutions
-
This compound Substrate Stock Solution (10 mM): Dissolve the lyophilized substrate in DMSO to create a 10 mM stock solution. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C, protected from light.
-
Cathepsin K Enzyme Stock Solution: Reconstitute the lyophilized enzyme in a buffer recommended by the supplier to a stock concentration of 1-10 µM. Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Continuous Kinetic Assay Protocol
-
Prepare the Assay Buffer: Prepare the assay buffer (50 mM Sodium Acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5). Ensure the pH is accurately adjusted.
-
Prepare Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentrations (e.g., for determining Km, a range of concentrations from 0.1 to 10 times the expected Km should be prepared). A typical starting concentration for inhibitor screening is 10-20 µM.
-
Prepare Enzyme Working Solution: Dilute the Cathepsin K stock solution in the assay buffer to a final concentration that will yield a linear rate of fluorescence increase over the desired assay time. A typical starting concentration is in the low nanomolar range (e.g., 1-10 nM). The optimal concentration should be determined empirically.
-
Assay Procedure: a. To each well of a black 96-well microplate, add 50 µL of the substrate working solution. b. If screening for inhibitors, add 10 µL of the inhibitor compound (dissolved in assay buffer with a small percentage of DMSO, if necessary) or vehicle control to the wells. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the reaction by adding 40 µL of the enzyme working solution to each well. e. Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. f. Measure the fluorescence intensity (Excitation: 340 nm, Emission: 420 nm) every 60 seconds for 30-60 minutes.
-
Data Analysis: a. Plot the fluorescence intensity versus time for each well. b. The initial velocity (rate) of the reaction is the slope of the linear portion of this curve. c. For inhibitor studies, calculate the percent inhibition relative to the vehicle control. d. For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
Mandatory Visualizations
Signaling Pathway
The expression and activity of Cathepsin K are tightly regulated by the RANKL-RANK signaling pathway in osteoclast precursors, which is fundamental to bone resorption.
Caption: Cathepsin K expression and activation pathway in osteoclasts.
Experimental Workflow
The following diagram illustrates the workflow for a continuous kinetic assay using this compound.
Caption: Workflow for a continuous kinetic assay of Cathepsin K.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innopep.com [innopep.com]
- 3. Cathepsin K in Pathological Conditions and New Therapeutic and Diagnostic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anaspec.com [anaspec.com]
- 5. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bifunctional probes of cathepsin protease activity and pH reveal alterations in endolysosomal pH during bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedure for Abz-HPGGPQ-EDDnp Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed protocols for the use of the fluorogenic peptide substrate Abz-HPGGPQ-EDDnp in experiments involving the cysteine protease Cathepsin K. This substrate is a valuable tool for assessing enzyme activity and for high-throughput screening of potential inhibitors.
Introduction
This compound is a highly specific and sensitive substrate for Cathepsin K.[1][2][3] It is an internally quenched fluorescent peptide based on the principle of Fluorescence Resonance Energy Transfer (FRET). The peptide incorporates the fluorophore o-aminobenzoic acid (Abz) and the quencher N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp). In its intact state, the fluorescence of Abz is quenched by EDDnp. Upon cleavage of the peptide bond between the glycine residues by Cathepsin K, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.[1][3] This substrate is particularly useful as it is resistant to hydrolysis by other cathepsins such as B, F, H, L, S, and V.[1][2][3]
Key Applications
-
Enzyme Activity Assays: Direct measurement of Cathepsin K activity in purified enzyme preparations, cell lysates, and other biological samples.[2]
-
Inhibitor Screening: High-throughput screening of small molecules and other compounds to identify potential inhibitors of Cathepsin K.
-
Kinetic Studies: Determination of kinetic parameters such as Km and kcat for Cathepsin K.
Quantitative Data Summary
The following tables summarize key quantitative data for experiments using this compound.
Table 1: Substrate and Enzyme Properties
| Parameter | Value | Reference(s) |
| Substrate | This compound | [1][3] |
| Target Enzyme | Cathepsin K | [1][3] |
| Cleavage Site | Gly-Gly bond | [1][3] |
| Fluorophore | Abz (o-aminobenzoic acid) | [1][2] |
| Quencher | EDDnp (N-(2,4-dinitrophenyl)-ethylenediamine) | [1][2] |
| Excitation Wavelength | 320 - 360 nm | [1][4][5] |
| Emission Wavelength | 420 - 460 nm | [1][4][5] |
| kcat/Km | 4.26 x 105 M-1s-1 | [2][6] |
Table 2: Recommended Reagent Concentrations for a 96-well Plate Assay
| Reagent | Final Concentration |
| Cathepsin K Enzyme | 0.5 ng/µL |
| This compound Substrate | 10 - 50 µM |
| Dithiothreitol (DTT) | 1 - 2 mM |
| Test Inhibitor (for screening) | Varies (typically nM to µM range) |
Experimental Protocols
Protocol 1: Cathepsin K Activity Assay
This protocol describes the measurement of Cathepsin K activity using this compound in a 96-well plate format.
Materials:
-
Recombinant human Cathepsin K
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)
-
Dithiothreitol (DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Assay Buffer: Prepare the assay buffer and add DTT to a final concentration of 1-2 mM just before use.
-
Prepare Cathepsin K Solution: Dilute the Cathepsin K enzyme stock solution in the assay buffer to the desired working concentration (e.g., 1 ng/µL for a final concentration of 0.5 ng/µL in the well). Keep the enzyme solution on ice.
-
Prepare Substrate Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in the assay buffer to the desired working concentration (e.g., 20 µM for a final concentration of 10 µM in the well).
-
Assay Setup:
-
Add 50 µL of the diluted Cathepsin K solution to each well of the 96-well plate.
-
For a negative control, add 50 µL of assay buffer without the enzyme to separate wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~420 nm. Take readings every 1-2 minutes for 30-60 minutes in kinetic mode.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve). The activity of Cathepsin K is proportional to the rate of increase in fluorescence.
Protocol 2: Cathepsin K Inhibitor Screening Assay
This protocol is designed for screening potential inhibitors of Cathepsin K.
Materials:
-
Same as Protocol 1
-
Test inhibitors dissolved in a suitable solvent (e.g., DMSO)
-
Known Cathepsin K inhibitor (e.g., E-64) as a positive control
Procedure:
-
Prepare Reagents: Prepare the assay buffer, Cathepsin K solution, and substrate solution as described in Protocol 1.
-
Prepare Inhibitor Solutions: Prepare serial dilutions of the test inhibitors and the positive control inhibitor in the assay buffer. Ensure the final solvent concentration in the assay is low (e.g., <1% DMSO) and consistent across all wells.
-
Assay Setup:
-
Add 40 µL of the diluted Cathepsin K solution to each well.
-
Add 10 µL of the diluted test inhibitor or control solutions to the respective wells.
-
For the enzyme control (no inhibitor), add 10 µL of the assay buffer with the same solvent concentration as the inhibitor solutions.
-
For the negative control (no enzyme), add 50 µL of the assay buffer.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate Reaction: Add 50 µL of the diluted substrate solution to each well.
-
Fluorescence Measurement: Measure the fluorescence intensity as described in Protocol 1.
-
Data Analysis: Calculate the percentage of inhibition for each test compound concentration compared to the enzyme control. Determine the IC50 value for active inhibitors.
Visualizations
Caption: Experimental workflow for Cathepsin K inhibitor screening.
Caption: Simplified Cathepsin K activation and signaling pathway in osteoclasts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innopep.com [innopep.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Design and synthesis of cathepsin K-activated Osteoadsorptive Fluorogenic Sentinel (OFS) probes for detecting early osteoclastic bone resorption in a multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Assay of Cathepsin K using Abz-HPGGPQ-EDDnp Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts, where it plays a crucial role in bone resorption by degrading type I collagen.[1] Its significant involvement in bone metabolism has made it a key target for the development of therapeutics for osteoporosis and other bone-related disorders.[2] The in vitro assay of Cathepsin K activity is fundamental for screening potential inhibitors and understanding its enzymatic function. This document provides a detailed protocol for a sensitive fluorometric assay using the specific FRET (Förster Resonance Energy Transfer) substrate, Abz-HPGGPQ-EDDnp.
The this compound substrate is a synthetic peptide containing a fluorescent group (Abz, o-aminobenzoic acid) and a quenching group (EDDnp, N-(2,4-dinitrophenyl)-ethylenediamine). In its intact form, the fluorescence of Abz is quenched by EDDnp. Upon cleavage of the Gly-Gly bond by active Cathepsin K, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This substrate is highly selective for Cathepsin K, showing minimal hydrolysis by other cathepsins such as B, F, H, L, S, and V.[3][4][5][6][7]
Data Presentation
Table 1: Substrate and Enzyme Specifications
| Parameter | Value | Reference |
| Substrate | This compound | [3][4][6][7] |
| Scissile Bond | Gly-Gly | [3][4][5][6][7] |
| Fluorophore (Donor) | Abz (o-aminobenzoic acid) | [3][4][5][6][7] |
| Quencher (Acceptor) | EDDnp (N-(2,4-dinitrophenyl)-ethylenediamine) | [3][4][5][6][7] |
| Excitation Wavelength (Ex) | 340 nm | [3][4][6][7] |
| Emission Wavelength (Em) | 420 nm | [3][4][6][7] |
| Enzyme | Recombinant Human Cathepsin K |
Table 2: Kinetic Parameters
| Parameter | Value | Reference |
| kcat/Km | 426,000 M⁻¹s⁻¹ | [5][8] |
Table 3: Recommended Reagent Concentrations
| Reagent | Stock Concentration | Final Concentration |
| Cathepsin K Assay Buffer (5X) | 5X | 1X |
| Recombinant Human Cathepsin K | 1 µg/µL | 5-50 ng/well |
| This compound Substrate | 10 mM in DMSO | 10-50 µM |
| DTT | 1 M | 1-5 mM |
| Cathepsin K Inhibitor (e.g., E-64) | 1 mM | 1-10 µM |
Experimental Protocols
Reagent Preparation
-
Cathepsin K Assay Buffer (1X): Prepare the 1X assay buffer by diluting the 5X stock solution with distilled water. A typical assay buffer consists of 50 mM sodium acetate, 20 mM L-cysteine, and 5 mM EDTA, adjusted to pH 5.5.
-
Recombinant Human Cathepsin K: Thaw the enzyme on ice. Immediately before use, dilute the enzyme to the desired working concentration (e.g., 0.1 ng/µL) with 1X Cathepsin K Assay Buffer. Keep the diluted enzyme on ice.
-
This compound Substrate: Thaw the 10 mM stock solution at room temperature. Dilute the substrate to the desired working concentration (e.g., 1 mM) with 1X Cathepsin K Assay Buffer.
-
DTT Solution: Prepare a fresh 1 M DTT stock solution in distilled water.
-
Inhibitor Control (Optional): Prepare a working solution of a known Cathepsin K inhibitor (e.g., E-64) in the appropriate solvent (e.g., DMSO or water).
Cathepsin K Activity Assay Protocol
This protocol is designed for a 96-well plate format.
-
Plate Setup:
-
Blank: 50 µL of 1X Assay Buffer.
-
Enzyme Control (EC): 40 µL of 1X Assay Buffer + 10 µL of diluted Cathepsin K.
-
Test Sample (S): 40 µL of 1X Assay Buffer containing the test compound + 10 µL of diluted Cathepsin K.
-
Inhibitor Control (IC): 40 µL of 1X Assay Buffer containing the Cathepsin K inhibitor + 10 µL of diluted Cathepsin K.
-
-
Pre-incubation: Add the components as described above to the wells of a black, flat-bottom 96-well plate. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes. This step is particularly important when screening for inhibitors.
-
Reaction Initiation: Add 10 µL of the diluted this compound substrate solution to each well to initiate the reaction. The final volume in each well should be 60 µL.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in a microplate reader at an excitation wavelength of 340 nm and an emission wavelength of 420 nm. It is recommended to take kinetic readings every 1-2 minutes for 30-60 minutes at 37°C.[9]
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (Relative Fluorescence Units per minute, RFU/min).
-
Subtract the slope of the Blank from all other readings.
-
To determine the percent inhibition for test compounds, use the following formula: % Inhibition = [1 - (Slope of S / Slope of EC)] x 100
-
Visualizations
Caption: Experimental workflow for the in vitro Cathepsin K assay.
Caption: Simplified signaling pathways influencing Cathepsin K activity.
References
- 1. The collagenolytic activity of cathepsin K is unique among mammalian proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic inhibition of cathepsin K-reducing bone resorption while maintaining bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Cathepsin K: The Action in and Beyond Bone [frontiersin.org]
- 4. Activating cathepsin K in osteoclasts stimulates bone formation through S1P - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innopep.com [innopep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. abcam.com [abcam.com]
Application Note: High-Throughput Determination of Enzyme Kinetic Parameters using Abz-HPGGPQ-EDDnp
Audience: Researchers, scientists, and drug development professionals involved in protease research, particularly those targeting Cathepsin K for diseases like osteoporosis and autoimmune disorders.[1]
Introduction
Enzyme kinetics studies are fundamental to understanding enzyme mechanisms, identifying inhibitors, and driving drug discovery programs.[2][3] A critical aspect of these studies is the use of sensitive and specific substrates that allow for continuous monitoring of enzyme activity.[4][5] This note details the protocol for determining key enzyme kinetic parameters (Kₘ and Vₘₐₓ) using the fluorogenic substrate Abz-HPGGPQ-EDDnp.
This compound is an internally quenched fluorescent peptide substrate designed for the highly selective measurement of Cathepsin K activity.[1][6] It operates on the principle of Förster Resonance Energy Transfer (FRET).[4][7] The peptide incorporates o-aminobenzoic acid (Abz), a fluorescent donor group, and N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp), a quenching acceptor group.[6][8] In the intact peptide, the proximity of EDDnp to Abz quenches the latter's fluorescence.[8][9] Cathepsin K efficiently cleaves the Gly-Gly bond within the peptide, separating the donor and quencher and resulting in a quantifiable increase in fluorescence.[1][6] This substrate is notably resistant to hydrolysis by other related proteases such as cathepsins B, F, H, L, S, and V, ensuring high specificity in complex biological samples like cell lysates.[1][6]
Principle of the FRET-Based Assay
The assay quantifies enzyme activity by measuring the increase in fluorescence over time. This increase is directly proportional to the rate of substrate hydrolysis. By measuring the initial reaction velocities at various substrate concentrations, one can determine the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ) of the enzyme.[10]
Caption: FRET mechanism for this compound cleavage by Cathepsin K.
Experimental Protocol
This protocol is designed for a 96-well plate format suitable for use with a fluorescence microplate reader.
Required Materials
-
Enzyme: Recombinant human Cathepsin K
-
Substrate: this compound
-
Assay Buffer: 100 mM sodium acetate, 50 mM NaCl, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5
-
Equipment: Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm, precision pipettes, 96-well black microplates, incubator.[1][6]
Reagent Preparation
-
Enzyme Stock Solution: Prepare a concentrated stock of Cathepsin K in a suitable buffer and store at -80°C. Immediately before the assay, dilute the enzyme to the desired working concentration (e.g., 2X final concentration) in cold Assay Buffer. Keep on ice.[11]
-
Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10 mM). Store at -20°C.
-
Substrate Working Solutions: Prepare a series of substrate dilutions (e.g., 2X final concentration) in Assay Buffer. The concentration range should typically span from 0.2 to 5 times the expected Kₘ.[12] If Kₘ is unknown, a broad range (e.g., 0.5 µM to 50 µM) is recommended for the initial experiment.
Assay Procedure
-
Plate Setup: Add 50 µL of each Substrate Working Solution to different wells of the 96-well plate. Include wells for "no enzyme" controls (buffer only) and "no substrate" controls (enzyme only) to measure background fluorescence.
-
Temperature Equilibration: Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5-10 minutes.[11][13]
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the 2X enzyme working solution to each well, bringing the total volume to 100 µL. Mix gently.[11]
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader and begin kinetic analysis. Record fluorescence intensity (in Relative Fluorescence Units, RFU) every 60 seconds for 15-30 minutes. Ensure the measurements are taken in the linear phase of the reaction.
Caption: General experimental workflow for the enzyme kinetic assay.
Data Analysis and Calculations
The goal is to determine the initial reaction velocity (V₀) for each substrate concentration [S] and then use these values to calculate Kₘ and Vₘₐₓ.
Calculation of Initial Velocity (V₀)
-
Plot Raw Data: For each substrate concentration, plot the fluorescence (RFU) against time (seconds).
-
Identify Linear Range: Identify the initial linear portion of the curve. The slope of this line represents the rate of reaction in RFU/s.
-
Convert RFU/s to M/s: To convert the rate from RFU/s to a molar concentration per second (M/s), a standard curve is required. This is generated by measuring the fluorescence of known concentrations of the free Abz fluorophore under the same assay conditions. The slope of the standard curve provides a conversion factor (M/RFU).
-
V₀ (M/s) = (Slope [RFU/s]) x (Conversion Factor [M/RFU])
-
Michaelis-Menten Kinetics
-
Plot V₀ vs. [S]: Plot the calculated initial velocities (V₀) on the y-axis against the corresponding substrate concentrations ([S]) on the x-axis.
-
Non-linear Regression: Fit the data to the Michaelis-Menten equation using a suitable software package (e.g., GraphPad Prism, R).[14][15]
-
V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
This analysis will directly yield the values for Kₘ (the substrate concentration at which the reaction velocity is half of Vₘₐₓ) and Vₘₐₓ (the maximum reaction velocity).[3][10]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 3. teachmephysiology.com [teachmephysiology.com]
- 4. scielo.br [scielo.br]
- 5. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innopep.com [innopep.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Highly sensitive and adaptable fluorescence-quenched pair discloses the substrate specificity profiles in diverse protease families - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]
- 11. static1.squarespace.com [static1.squarespace.com]
- 12. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. Quantitative FRET (Förster Resonance Energy Transfer) Analysis for SENP1 Protease Kinetics Determination - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Abz-HPGGPQ-EDDnp Concentration in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the fluorogenic peptide substrate, Abz-HPGGPQ-EDDnp, for Cathepsin K activity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a highly selective, internally quenched fluorogenic peptide substrate for Cathepsin K.[1][2][3][4] It is utilized in Fluorescence Resonance Energy Transfer (FRET) based assays to measure the enzymatic activity of Cathepsin K. The substrate contains a fluorescent donor group, o-aminobenzoic acid (Abz), and a quenching acceptor group, N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp).[1][2][3] In its intact form, the quencher suppresses the fluorescence of the donor. Upon cleavage of the Gly-Gly bond by active Cathepsin K, the donor and quencher are separated, leading to an increase in fluorescence that is proportional to enzyme activity.[1][2][3]
Q2: What are the excitation and emission wavelengths for this compound?
The recommended excitation wavelength is 340 nm and the emission wavelength is 420 nm.[1][2][3]
Q3: Why is it important to optimize the concentration of this compound?
Optimizing the substrate concentration is critical for obtaining accurate and reproducible results in enzyme kinetic studies. Using a suboptimal concentration can lead to an underestimation of enzyme activity or non-linear reaction rates. The ideal concentration should be close to the Michaelis-Menten constant (Km) of the enzyme for the substrate to ensure that the reaction velocity is sensitive to changes in enzyme activity and inhibitor concentrations.
Q4: What is the reported catalytic efficiency of Cathepsin K for this compound?
The catalytic efficiency (kcat/Km) for the cleavage of this compound by Cathepsin K has been reported to be 426,000 M⁻¹s⁻¹.[1][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low fluorescence signal | 1. Inactive enzyme. 2. Incorrect buffer conditions (pH, ionic strength). 3. Incorrect instrument settings (excitation/emission wavelengths).[5][6] 4. Substrate degradation. | 1. Use a fresh aliquot of enzyme and include a positive control. 2. Ensure the assay buffer is at the optimal pH for Cathepsin K activity (typically pH 5.5). 3. Verify the filter or monochromator settings on the fluorometer are set to Ex: 340 nm and Em: 420 nm.[1][2][3] 4. Store the substrate stock solution protected from light at -20°C or -80°C. |
| High background fluorescence | 1. Autohydrolysis of the substrate. 2. Contaminated reagents or buffer. 3. Use of an inappropriate microplate.[6] | 1. Prepare fresh substrate dilutions before each experiment. 2. Use high-purity water and reagents for buffer preparation. 3. Use black, opaque microplates for fluorescence assays to minimize background.[6] |
| Non-linear reaction progress curves | 1. Substrate concentration is too low and is being rapidly depleted. 2. Enzyme concentration is too high. 3. Presence of inhibitors in the sample. | 1. Increase the initial substrate concentration. 2. Reduce the enzyme concentration to ensure initial velocity conditions are maintained. 3. Purify the sample or dilute it to minimize inhibitor effects. |
| Assay signal plateaus quickly | 1. Substrate is fully consumed. 2. Enzyme is unstable under the assay conditions. | 1. Lower the enzyme concentration or increase the substrate concentration. 2. Check the stability of Cathepsin K in your assay buffer over the time course of the experiment. |
Experimental Protocols
Protocol for Determining the Optimal Enzyme Concentration
Objective: To find the concentration of Cathepsin K that yields a linear rate of substrate cleavage over a defined time period.
Materials:
-
Recombinant human Cathepsin K
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Sodium Acetate, 2.5 mM EDTA, 1 mM DTT, pH 5.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of Cathepsin K in Assay Buffer. A suggested range is 0.5 nM to 50 nM.
-
In a 96-well plate, add a fixed, non-limiting concentration of this compound to each well (e.g., 10 µM).
-
Initiate the reaction by adding the different concentrations of Cathepsin K to the wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (340 nm) and emission (420 nm) wavelengths.
-
Monitor the fluorescence intensity at regular intervals (e.g., every minute) for 30-60 minutes.
-
Plot the fluorescence units (RFU) versus time for each enzyme concentration.
-
Select the enzyme concentration that results in a linear increase in fluorescence for the desired reaction time. This concentration will be used for subsequent substrate optimization experiments.
Protocol for Determining the Optimal Substrate Concentration (Km and Vmax)
Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for Cathepsin K with this compound.
Materials:
-
Recombinant human Cathepsin K at the optimal concentration determined above.
-
This compound substrate
-
Assay Buffer
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in Assay Buffer. A suggested range is 0.2x to 5x the expected Km. If the Km is unknown, a broad range from 0.1 µM to 50 µM can be tested initially.
-
In a 96-well plate, add each concentration of the substrate.
-
Initiate the reaction by adding the optimized concentration of Cathepsin K to all wells.
-
Immediately measure the fluorescence kinetically as described in the previous protocol.
-
Calculate the initial reaction velocity (v) for each substrate concentration from the linear portion of the progress curves (RFU/min).
-
Plot the initial velocity (v) versus the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.[7][8] Alternatively, a Lineweaver-Burk plot (1/v vs 1/[S]) can be used for a linear representation of the data.[8][9]
Data Presentation
Table 1: Example Data for Enzyme Concentration Optimization
| Cathepsin K (nM) | Initial Velocity (RFU/min) | Linearity (R²) |
| 0.5 | 50 | 0.995 |
| 1 | 105 | 0.998 |
| 2.5 | 260 | 0.997 |
| 5 | 515 | 0.996 |
| 10 | 980 | 0.985 |
| 20 | 1550 | 0.960 |
Based on this hypothetical data, a concentration of 2.5 nM Cathepsin K would be suitable for further experiments.
Table 2: Example Data for Substrate Concentration Optimization
| [this compound] (µM) | Initial Velocity (RFU/min) |
| 0.5 | 65 |
| 1 | 115 |
| 2.5 | 210 |
| 5 | 300 |
| 10 | 400 |
| 20 | 450 |
| 40 | 480 |
This data can be plotted to determine the Km and Vmax.
Visualizations
Caption: FRET mechanism of this compound cleavage by Cathepsin K.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innopep.com [innopep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin K Substrate II, Fluorogenic - Calbiochem | 219555 [merckmillipore.com]
- 5. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. docs.abcam.com [docs.abcam.com]
- 7. Untitled Document [ucl.ac.uk]
- 8. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 9. youtube.com [youtube.com]
Preventing Abz-HPGGPQ-EDDnp precipitation in assay buffer
This guide provides troubleshooting advice and answers to frequently asked questions regarding the precipitation of the FRET peptide substrate, Abz-HPGGPQ-EDDnp, in assay buffers. It is intended for researchers, scientists, and drug development professionals utilizing this substrate for enzyme activity assays, particularly for Cathepsin K.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound substrate precipitating when I add it to my assay buffer?
Precipitation of peptide substrates like this compound is a common issue that can arise from several factors. The primary causes include:
-
Poor Solubility: Peptides, especially those with hydrophobic residues or protective groups, can have limited solubility in purely aqueous solutions.[3][4]
-
pH and Isoelectric Point (pI): A peptide's net charge changes with pH. Solubility is typically at its minimum when the pH of the buffer is close to the peptide's isoelectric point (pI), where the net charge is zero, leading to aggregation and precipitation.[5][6]
-
Improper Dissolution Technique: Adding a concentrated stock solution (often in an organic solvent like DMSO) too quickly into an aqueous buffer can cause the peptide to "crash out" of solution due to rapid solvent exchange.[7]
-
High Substrate Concentration: The final concentration of the substrate in the assay may exceed its solubility limit in that specific buffer.
-
Buffer Composition: High salt concentrations can sometimes cause "salting out," leading to precipitation.[5][8] Conversely, some peptides require a certain ionic strength to stay in solution.
-
Counter-ions: Peptides are often supplied as trifluoroacetate (TFA) salts from their purification process. Residual TFA can lower the pH of the final solution and may interfere with assays.[4][9]
Q2: What is the correct way to dissolve and prepare my this compound working solution?
The single most critical step to prevent precipitation is the initial solubilization of the lyophilized peptide powder. An improper initial step will cause issues regardless of the assay buffer composition.
-
Initial Stock Solution: Do not attempt to dissolve the lyophilized peptide directly in your aqueous assay buffer. First, create a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (DMSO).[7] Ensure the peptide is fully dissolved by vortexing.
-
Dilution to Working Concentration: Add the concentrated DMSO stock to your final assay buffer in a stepwise and gradual manner. The recommended method is to add the stock solution drop-by-drop to the assay buffer while the buffer is being gently vortexed or stirred.[7] This prevents localized high concentrations of the peptide and allows it to partition into the aqueous environment correctly.
-
Final DMSO Concentration: Be mindful of the final percentage of DMSO in your assay, as it can inhibit enzyme activity. Aim to keep the final concentration of DMSO as low as possible, typically below 5%.
Caption: Workflow for preparing the substrate working solution.
Q3: How can I optimize my assay buffer to improve substrate solubility?
If proper dissolution technique does not resolve the precipitation, the next step is to optimize the components of your assay buffer. This involves systematically testing different parameters.
-
pH Adjustment: Test a range of pH values for your buffer (e.g., from pH 5.5 to 8.5), ensuring the chosen range is compatible with your enzyme's activity profile. This helps to move the buffer pH away from the substrate's potential pI.[5]
-
Ionic Strength: Vary the salt concentration (e.g., NaCl or KCl) in your buffer. Test a range from low (20-50 mM) to higher concentrations (150-250 mM) to see if it impacts solubility.[5]
-
Use of Additives: Certain additives can be included in the assay buffer to enhance the solubility of hydrophobic peptides. However, you must always validate that these additives do not significantly inhibit your enzyme of interest.
Q4: What specific additives can I use, and at what concentrations?
Several types of additives can be tested. Start with low concentrations and perform control experiments to check for any effect on enzyme kinetics.
| Additive Category | Example | Recommended Starting Concentration | Key Considerations |
| Organic Co-Solvents | DMSO, Acetonitrile | 1-5% (v/v) | Must test for enzyme inhibition. The total percentage includes DMSO from the substrate stock.[3] |
| Non-ionic Detergents | Triton™ X-100, Tween® 20 | 0.01-0.05% (v/v) | Generally effective for hydrophobic molecules. May interfere with some fluorescence readers or downstream applications.[8] |
| Chaotropic Agents | Urea | 0.5 - 1 M | Can disrupt protein structure; use with caution as it may denature your enzyme.[3] |
Troubleshooting Guide
If you are experiencing precipitation, follow this systematic workflow to identify and solve the problem.
Caption: Systematic workflow for troubleshooting substrate precipitation.
Experimental Protocol: Kinetic Solubility Test
This protocol allows you to screen multiple buffer conditions simultaneously to determine the optimal formulation for this compound solubility in your specific assay.[10][11]
Objective: To identify buffer conditions that prevent substrate precipitation.
Materials:
-
This compound
-
100% DMSO
-
A set of candidate assay buffers (e.g., varying in pH, salt content, and additives)
-
Clear, flat-bottom 96-well microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at ~600 nm (for light scattering)
Methodology:
-
Prepare Substrate Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure it is completely dissolved.
-
Plate Setup:
-
Add 198 µL of each unique candidate buffer to different wells of the 96-well plate. It is recommended to test each condition in triplicate.
-
Include wells with your current (problematic) assay buffer as a positive control for precipitation and wells with 100% DMSO as a negative control.
-
-
Initial Absorbance Reading (Blank): Place the plate in the microplate reader and measure the absorbance of all wells at 600 nm. This will serve as your baseline (A_initial).
-
Substrate Addition:
-
Using a multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to each well containing buffer. This results in a final substrate concentration of 100 µM and a final DMSO concentration of 1%.
-
Immediately after addition, mix the plate gently on a plate shaker for 1 minute.
-
-
Incubation: Incubate the plate at your standard assay temperature (e.g., room temperature or 37°C) for 30 minutes. This allows time for any potential precipitation to occur.
-
Final Absorbance Reading: After incubation, place the plate back into the reader and measure the absorbance again at 600 nm (A_final). An increase in absorbance indicates light scattering from insoluble particles (precipitate).
-
Data Analysis:
-
Calculate the change in absorbance (ΔA) for each condition: ΔA = A_final - A_initial.
-
Compare the ΔA values across all tested buffer conditions.
-
Conditions with the lowest ΔA values are the most suitable for maintaining the solubility of this compound. A ΔA near zero indicates high solubility.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. innopep.com [innopep.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. biochemistry - How to prevent protein precipitation? - Biology Stack Exchange [biology.stackexchange.com]
- 6. reddit.com [reddit.com]
- 7. Abz-Ala-Pro-Glu-Glu-Ile-Met-Arg-Arg-Gln-EDDnp | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aqueous Solubility Assay - Enamine [enamine.net]
Abz-HPGGPQ-EDDnp assay variability and reproducibility issues
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the Abz-HPGGPQ-EDDnp assay for the measurement of Cathepsin K activity.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and how does it work?
The this compound assay is a sensitive and selective method for measuring the enzymatic activity of Cathepsin K. It utilizes a synthetic peptide substrate, this compound, which is specifically cleaved by Cathepsin K. The peptide is labeled with a fluorophore (o-aminobenzoic acid, Abz) and a quencher (N-(2,4-dinitrophenyl)-ethylenediamine, EDDnp). In the intact peptide, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by Cathepsin K at the glycine-glycine (Gly-Gly) bond, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity.[1][2][3] This increase in fluorescence is directly proportional to the Cathepsin K activity in the sample.
Q2: What are the optimal excitation and emission wavelengths for this assay?
The recommended excitation wavelength for the Abz fluorophore is 320-340 nm, and the emission wavelength is 420 nm.[1][3] It is crucial to use a fluorescence plate reader with the appropriate filter set for accurate measurement.
Q3: Is the this compound substrate specific to Cathepsin K?
This substrate demonstrates high selectivity for Cathepsin K and is resistant to hydrolysis by several other cathepsins, including B, F, H, L, S, and V, making it a reliable tool for specifically measuring Cathepsin K activity.[1][2][3]
Q4: What types of samples are compatible with this assay?
The this compound assay can be used to monitor Cathepsin K activity in various biological samples, including physiological fluids, cell lysates, tissue extracts, and purified enzyme preparations.[1][4] However, it is important to consider the potential for matrix effects from different sample types, which can influence assay performance.
Troubleshooting Guide
This guide addresses common issues of variability and poor reproducibility encountered during the this compound assay.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Autofluorescence of the sample matrix. 2. Contaminated reagents or microplates. 3. Substrate degradation due to improper storage. | 1. Run a "sample blank" control (sample without substrate) to quantify and subtract background fluorescence. 2. Use high-quality, non-fluorescent black microplates. Ensure all buffers and reagents are freshly prepared and free of contaminants. 3. Store the this compound substrate protected from light and at the recommended temperature (-20°C).[3] |
| Low or No Signal | 1. Inactive or low concentration of Cathepsin K. 2. Incorrect filter settings on the plate reader. 3. Presence of inhibitors in the sample. 4. Incorrect assay buffer pH or composition. | 1. Use a positive control with known active Cathepsin K to verify assay setup. Increase the amount of sample if enzyme concentration is low. 2. Double-check that the excitation and emission wavelengths are set correctly (Ex: 320-340 nm, Em: 420 nm). 3. Include a control with a known Cathepsin K inhibitor (e.g., E-64) to assess for inhibitory effects in the sample.[5] Consider sample purification to remove potential inhibitors. 4. Ensure the assay buffer has the optimal pH for Cathepsin K activity (typically around pH 5.5-6.0 for lysosomal proteases). |
| High Well-to-Well Variability | 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations across the plate. | 1. Use calibrated pipettes and practice consistent pipetting technique. For small volumes, consider using reverse pipetting. 2. Gently mix the contents of each well after adding all reagents, avoiding bubble formation. 3. Ensure the plate is incubated at a stable and uniform temperature. |
| Non-Linear Reaction Kinetics | 1. Substrate depletion. 2. Enzyme instability. 3. Inner filter effect at high substrate or product concentrations. | 1. Measure the reaction kinetics over a time course to identify the linear range. If the reaction plateaus quickly, consider using a lower enzyme concentration or a higher substrate concentration. 2. Ensure the enzyme is stable under the assay conditions for the duration of the experiment. 3. If high concentrations of fluorescent product are generated, dilute the sample or use a shorter measurement time to remain within the linear range of the instrument. |
Experimental Protocols
Standard Cathepsin K Activity Assay Protocol
This protocol provides a general guideline for measuring Cathepsin K activity. Optimal conditions may need to be determined for specific experimental setups.
Materials:
-
This compound substrate
-
Recombinant human Cathepsin K (as a positive control)
-
Cathepsin K Assay Buffer (e.g., 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Reconstitute the this compound substrate in a suitable solvent (e.g., DMSO) to create a stock solution. Protect from light.
-
Prepare serial dilutions of the Cathepsin K standard in assay buffer to generate a standard curve.
-
Prepare samples (cell lysates, tissue homogenates, etc.) in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of each standard, sample, and blank (assay buffer only) to separate wells of the 96-well plate.
-
Prepare a substrate working solution by diluting the substrate stock in assay buffer to the desired final concentration (e.g., 10 µM).
-
-
Initiate Reaction:
-
Add 50 µL of the substrate working solution to all wells to initiate the reaction.
-
Mix gently by pipetting or shaking for 30 seconds.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity (Ex: 340 nm, Em: 420 nm) at multiple time points (e.g., every 5 minutes for 30-60 minutes) to determine the initial reaction velocity.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Plot the fluorescence intensity versus time for each sample to determine the rate of substrate cleavage (slope of the linear portion of the curve).
-
Generate a standard curve by plotting the activity of the Cathepsin K standards against their known concentrations.
-
Determine the Cathepsin K activity in the samples by interpolating their reaction rates from the standard curve.
-
Visualizations
Caption: Workflow for the this compound assay.
Caption: FRET mechanism of the this compound substrate.
References
Abz-HPGGPQ-EDDnp stability and degradation in long-term experiments
Welcome to the technical support center for the fluorescent peptide substrate, Abz-HPGGPQ-EDDnp. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the stability and degradation of this reagent in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a sensitive fluorogenic peptide substrate used in Fluorescence Resonance Energy Transfer (FRET) assays. It is specifically designed to measure the enzymatic activity of Cathepsin K. The peptide contains a fluorophore, ortho-aminobenzoic acid (Abz), and a quencher, N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp). In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Cathepsin K, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Q2: What is the known cleavage site of this compound by Cathepsin K?
A2: Cathepsin K is known to efficiently cleave this compound at the peptide bond between the two glycine (Gly-Gly) residues.[1][2]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, the lyophilized powder should be stored at -20°C. Once reconstituted in a solvent, it is recommended to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the expected long-term stability of this compound?
A4: While specific long-term stability data for this compound is not extensively published, a similar Abz-peptide has been reported to be stable for at least 4 years when stored as a solid at -20°C. The stability of the peptide in solution will depend on the solvent, buffer composition, and storage temperature. For optimal performance, it is recommended to use freshly prepared solutions or solutions stored as frozen aliquots for no longer than a few weeks.
Q5: Can other proteases cleave this compound?
A5: This peptide substrate is reported to be resistant to hydrolysis by several other cathepsins, including B, F, H, L, S, and V, making it relatively specific for Cathepsin K.[1][2] However, non-specific cleavage by other proteases present in complex biological samples cannot be entirely ruled out.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background fluorescence in the absence of enzyme. | 1. Peptide Degradation: The peptide may have degraded during storage or handling, leading to a pre-cleaved state. 2. Photobleaching: Excessive exposure to light may have damaged the quencher. 3. Contamination: The peptide solution or buffer may be contaminated with proteases. | 1. Check Peptide Integrity: Analyze the peptide solution using HPLC to assess its purity and integrity. Prepare fresh solutions from lyophilized powder if degradation is suspected. 2. Minimize Light Exposure: Protect the peptide solution from light by using amber tubes and minimizing exposure during experiments. 3. Use Protease-Free Reagents: Ensure all buffers and water are of high purity and protease-free. Consider adding a broad-spectrum protease inhibitor cocktail (excluding Cathepsin K inhibitors) to your assay buffer as a control. |
| No or low signal upon addition of Cathepsin K. | 1. Incorrect Instrument Settings: The fluorometer may not be set to the correct excitation and emission wavelengths for the Abz fluorophore (Ex/Em = ~320 nm/420 nm). 2. Inactive Enzyme: The Cathepsin K may have lost its activity. 3. Inhibitors in the Sample: The experimental sample may contain inhibitors of Cathepsin K. 4. Incorrect Buffer Conditions: The pH or ionic strength of the assay buffer may not be optimal for Cathepsin K activity. | 1. Verify Instrument Settings: Confirm the excitation and emission wavelengths on your fluorometer. 2. Test Enzyme Activity: Use a positive control with a known active Cathepsin K to verify enzyme activity. 3. Control for Inhibition: Run a control experiment with a known amount of active Cathepsin K in a clean buffer to ensure there is no inhibition from your sample matrix. 4. Optimize Buffer: Ensure the assay buffer has the optimal pH and composition for Cathepsin K activity (typically a slightly acidic pH, e.g., pH 5.5). |
| Signal decreases over time (photobleaching). | Excessive Light Exposure: Continuous or high-intensity excitation light is causing the Abz fluorophore to photobleach, leading to a loss of fluorescence. | 1. Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a good signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of fluorescence measurement to the shortest time necessary to obtain a stable reading. 3. Use a Photostable Fluorophore (if possible): For very long-term experiments, consider alternative substrates with more photostable fluorophores if available. |
| Inconsistent results between experiments. | 1. Inconsistent Peptide Concentration: Variations in the preparation of the peptide stock and working solutions. 2. Freeze-Thaw Cycles: Repeated freezing and thawing of the peptide solution can lead to degradation. 3. Buffer Variability: Inconsistencies in the preparation of the assay buffer. | 1. Precise Pipetting: Use calibrated pipettes and be meticulous when preparing solutions. 2. Aliquot Solutions: Prepare single-use aliquots of the peptide stock solution to avoid multiple freeze-thaw cycles. 3. Standardize Buffer Preparation: Use a consistent protocol and high-quality reagents for buffer preparation. |
Data Presentation
Table 1: General Stability Recommendations for this compound
| Form | Storage Temperature | Recommended Solvent/Buffer | General Stability Notes |
| Lyophilized Powder | -20°C | N/A | Stable for an extended period (potentially ≥ 4 years, based on similar peptides). Keep desiccated. |
| Stock Solution | -20°C or -80°C | DMSO or DMF | Prepare in a high-quality, anhydrous solvent. Aliquot to avoid freeze-thaw cycles. Generally stable for several weeks to months. |
| Working Solution | 4°C (short-term) or -20°C (long-term) | Assay Buffer (e.g., sodium acetate, MES) | Prepare fresh for each experiment if possible. Avoid prolonged storage in aqueous buffers at 4°C. For long-term experiments, flash-freeze aliquots. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by RP-HPLC
This protocol allows for the monitoring of the peptide's integrity over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-10 mM.
-
Prepare the desired buffer solution for the stability study (e.g., 50 mM sodium acetate, pH 5.5).
-
Dilute the peptide stock solution in the study buffer to a final concentration of 50-100 µM.
-
-
Incubation:
-
Incubate the peptide solution at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
Protect the solution from light throughout the incubation period.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution.
-
Immediately stop any potential degradation by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile) and store at -20°C until analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the absorbance at 220 nm (for the peptide backbone) and 340 nm (for the Abz group).
-
Analysis: The percentage of intact peptide at each time point is determined by integrating the peak area corresponding to the full-length peptide.
-
Protocol 2: Identification of Degradation Products by LC-MS/MS
This protocol is for identifying the fragments resulting from peptide degradation.
-
Sample Preparation:
-
Use the samples collected from the stability study (Protocol 1).
-
-
LC-MS/MS Analysis:
-
Inject the samples into a liquid chromatography system coupled to a mass spectrometer.
-
Use a similar chromatographic method as described in Protocol 1 to separate the parent peptide from its degradation products.
-
The mass spectrometer should be operated in positive ion mode to detect the protonated molecular ions of the peptide and its fragments.
-
Perform MS/MS fragmentation on the parent ion and any detected degradation products to determine their amino acid sequences.
-
-
Data Analysis:
-
Compare the masses of the detected fragments to the theoretical masses of potential cleavage products of this compound.
-
The fragmentation pattern from the MS/MS analysis will confirm the identity and sequence of the degradation products.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential degradation pathways of this compound.
References
Adjusting pH and buffer conditions for optimal Abz-HPGGPQ-EDDnp cleavage
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the cleavage of the fluorogenic substrate Abz-HPGGPQ-EDDnp. Find troubleshooting advice and answers to frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme that cleaves this compound?
A1: The primary enzyme that efficiently cleaves the this compound substrate is Cathepsin K.[1][2][3] This substrate is highly selective for Cathepsin K and has been shown to be resistant to hydrolysis by other cathepsins such as B, F, H, L, S, and V.[1][2]
Q2: What is the optimal pH for Cathepsin K-mediated cleavage of this compound?
A2: The optimal pH for Cathepsin K activity is in the acidic range, typically between 5.5 and 6.0.[4][5][6] While Cathepsin K can retain some activity at neutral pH, its efficiency is significantly lower. For trypanosomal cysteine proteinases, which also cleave this substrate, the optimal pH is around 5.5, with activity being abolished above pH 6.8.
Q3: Can Matrix Metalloproteinases (MMPs) cleave this compound?
A3: Based on available data, this compound is a highly specific substrate for Cathepsin K. There is no significant cleavage reported by Matrix Metalloproteinases (MMPs). The substrate's design, particularly the presence of proline at the P2 position, confers high selectivity for Cathepsin K.[1]
Q4: What are the recommended excitation and emission wavelengths for detecting this compound cleavage?
A4: The recommended excitation wavelength is approximately 340 nm, and the emission wavelength is approximately 420 nm.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Suboptimal pH: Cathepsin K activity is highly pH-dependent. | Ensure your reaction buffer has a pH in the optimal range of 5.5-6.0. Prepare fresh buffer and verify the pH before use. |
| Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | Use a fresh aliquot of Cathepsin K. Avoid repeated freeze-thaw cycles. Confirm enzyme activity with a positive control if available. | |
| Low Enzyme Concentration: The concentration of Cathepsin K in the assay may be too low for detectable cleavage. | Increase the concentration of Cathepsin K in the reaction. | |
| Presence of Inhibitors: Your sample may contain endogenous or contaminating inhibitors of Cathepsin K. | Include a control with a known amount of purified Cathepsin K to test for inhibition. Consider sample purification to remove potential inhibitors. For cell lysates, a specific Cathepsin K inhibitor can be used as a negative control.[7][8] | |
| High Background Fluorescence | Substrate Degradation: The this compound substrate may have degraded over time, leading to spontaneous fluorescence. | Use a fresh aliquot of the substrate. Protect the substrate from light and store it as recommended by the manufacturer. Run a "substrate only" control to assess background fluorescence.[9] |
| Contaminated Buffers or Reagents: Buffers or other reagents may be contaminated with fluorescent compounds. | Prepare fresh buffers and solutions using high-purity water and reagents. Test individual components for background fluorescence. | |
| Autofluorescence from Sample: Biological samples (e.g., cell lysates, tissue homogenates) can exhibit autofluorescence. | Run a "sample only" control (without the substrate) to measure the intrinsic fluorescence of your sample and subtract it from your measurements.[10][11] | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate pipetting can lead to variability between wells. | Use calibrated pipettes and ensure proper pipetting technique. Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Temperature Fluctuations: Enzyme activity is sensitive to temperature. | Ensure that all assay components are at the correct temperature before starting the reaction and maintain a consistent temperature during incubation. | |
| Well-to-Well Variation in Plate: Microplates can have variations in their optical properties. | Use high-quality, low-fluorescence microplates. If possible, use the same wells for the same conditions across different plates. |
Quantitative Data
The efficiency of this compound cleavage by Cathepsin K is high, as indicated by its catalytic efficiency (kcat/Km). The table below summarizes the available kinetic data. For optimal results, it is recommended to perform a pH profile experiment to determine the precise optimal pH under your specific assay conditions.
| Enzyme | Substrate | pH | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Cathepsin K | This compound | Not Specified | Not Specified | Not Specified | 426,000[1] |
| Trypanosomal Cysteine Proteinase | This compound | 5.5 | Not Specified | Not Specified | High |
Experimental Protocols
Standard Cathepsin K Activity Assay
This protocol provides a general guideline for measuring Cathepsin K activity using this compound.
Materials:
-
Recombinant Human Cathepsin K
-
This compound substrate
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, 4 mM DTT, pH 5.5
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the Assay Buffer and adjust the pH to 5.5.
-
Reconstitute the this compound substrate according to the manufacturer's instructions to create a stock solution. Protect from light.
-
Dilute the Cathepsin K enzyme in Assay Buffer to the desired working concentration. Keep on ice.
-
-
Set up the Assay:
-
Add 50 µL of Assay Buffer to each well.
-
Add 25 µL of the diluted Cathepsin K solution to the appropriate wells.
-
For the negative control, add 25 µL of Assay Buffer instead of the enzyme solution.
-
For a blank (background fluorescence), add 75 µL of Assay Buffer to at least three wells.
-
-
Initiate the Reaction:
-
Dilute the this compound substrate stock solution in Assay Buffer to the final desired concentration.
-
Add 25 µL of the diluted substrate solution to all wells to start the reaction. The final volume in each well should be 100 µL.
-
-
Incubation and Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes, with excitation at 340 nm and emission at 420 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Determine the rate of substrate cleavage (increase in fluorescence over time) for each sample.
-
The activity of Cathepsin K can be calculated from the initial linear portion of the reaction curve.
-
Diagrams
References
- 1. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innopep.com [innopep.com]
- 4. Bifunctional probes of cathepsin protease activity and pH reveal alterations in endolysosomal pH during bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bifunctional Probes of Cathepsin Protease Activity and pH Reveal Alterations in Endolysosomal pH during Bacterial Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. content.abcam.com [content.abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. antibodiesinc.com [antibodiesinc.com]
- 10. academic.oup.com [academic.oup.com]
- 11. IHC Troubleshooting Guide | Thermo Fisher Scientific - NO [thermofisher.com]
Minimizing inhibitor interference in Abz-HPGGPQ-EDDnp assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize inhibitor interference in Abz-HPGGPQ-EDDnp assays.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to identify and resolve them.
Issue 1: Apparent Inhibition is Observed, but You Suspect a False Positive.
Possible Cause: The test compound may be a promiscuous inhibitor that acts through aggregation rather than specific binding to the enzyme. At micromolar concentrations, many small molecules can self-associate into colloidal aggregates that non-specifically sequester and inhibit enzymes.[1][2][3]
Troubleshooting Workflow:
Figure 1. Workflow for identifying promiscuous aggregate-based inhibitors.
Experimental Protocol: Detergent-Based Counter-Screen
This protocol is adapted from established methods for identifying aggregate-based inhibitors.[1]
-
Prepare Reagents:
-
Assay Buffer: Prepare your standard assay buffer for the this compound assay.
-
Assay Buffer with Detergent: Prepare the same assay buffer containing 0.01% (v/v) Triton X-100.
-
Enzyme Solution: Prepare a stock solution of the target enzyme (e.g., Cathepsin K) at a concentration suitable for your assay.
-
Substrate Solution: Prepare a stock solution of this compound.
-
Test Compound: Prepare serial dilutions of your test compound.
-
-
Assay Setup (96-well plate):
-
Set up two sets of reactions in parallel: one with the standard assay buffer and one with the assay buffer containing Triton X-100.
-
For each set, include wells for:
-
Negative Control: Buffer only.
-
Enzyme Control (No Inhibitor): Enzyme and substrate in buffer.
-
Test Compound: Enzyme, substrate, and your test compound at various concentrations.
-
-
-
Procedure:
-
To the appropriate wells, add the enzyme solution.
-
Add the test compound dilutions or vehicle control (e.g., DMSO).
-
Incubate the enzyme and compound for a pre-determined time (e.g., 15 minutes) at the desired temperature.
-
Initiate the reaction by adding the this compound substrate.
-
Monitor the fluorescence signal (Excitation: ~340 nm, Emission: ~420 nm) over time.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration in the presence and absence of detergent.
-
Compare the IC50 values obtained under both conditions. A significant increase in the IC50 value or a substantial decrease in inhibition at a fixed concentration in the presence of detergent suggests aggregation-based inhibition.
-
Data Presentation: Effect of Detergent on Promiscuous Inhibitor Potency
| Compound | Condition | IC50 (µM) | Fold Shift in IC50 | Interpretation |
| Compound X | No Detergent | 5.2 | \multirow{2}{}{12.5} | Likely Promiscuous Aggregator |
| 0.01% Triton X-100 | 65.0 | |||
| Compound Y | No Detergent | 8.1 | \multirow{2}{}{1.2} | Unlikely to be an Aggregator |
| 0.01% Triton X-100 | 9.7 |
Issue 2: High Background Fluorescence or Quenching of the Signal.
Possible Cause: The test compound may be autofluorescent at the assay wavelengths or may act as a quencher of the fluorophore.[2] This is a common issue with FRET-based assays that use UV/blue range fluorophores.[4][5]
Troubleshooting Workflow:
Figure 2. Workflow for identifying fluorescence interference.
Experimental Protocol: Assessing Autofluorescence and Quenching
-
Autofluorescence Check:
-
In a 96-well plate, add your assay buffer and the test compound at the highest concentration used in your assay.
-
Read the plate using the same excitation and emission wavelengths as your this compound assay (Ex/Em = 340/420 nm).
-
A high signal compared to a buffer-only control indicates compound autofluorescence.
-
-
Quenching Check:
-
In a 96-well plate, add a known concentration of a stable fluorophore that emits in a similar range to the Abz product (e.g., free Abz or another standard).
-
Add serial dilutions of your test compound.
-
Measure the fluorescence. A concentration-dependent decrease in the fluorophore's signal indicates quenching.
-
Data Presentation: Quantifying Autofluorescence and Quenching
| Compound Conc. (µM) | Autofluorescence (RFU) | Quenching of Standard (% of Control) |
| 0 | 50 | 100% |
| 1 | 250 | 98% |
| 10 | 2500 | 85% |
| 100 | 25000 | 50% |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of DMSO to use for dissolving my compounds, and can it interfere with the assay?
A1: It is recommended to keep the final concentration of DMSO in the assay below 1% (v/v). While DMSO is a common solvent, high concentrations can affect enzyme activity and the FRET signal.[6][7] Some studies have shown that DMSO can alter the FRET signal by affecting the hydrophobic interactions between molecules.[6][8] Always run a vehicle control (assay with the same concentration of DMSO but no inhibitor) to account for any solvent effects. The effect of increasing DMSO concentrations on a typical TR-FRET assay's signal window and Z' factor can be significant.[9]
Q2: My negative control (buffer only) and enzyme control (no inhibitor) signals are very noisy or inconsistent. What could be the cause?
A2: This could be due to several factors:
-
Peptide Adsorption: The this compound peptide or the enzyme may be adsorbing to the plastic of the microplate. Including a low concentration of a non-ionic detergent like 0.01% Triton X-100 or Tween-20 in the assay buffer can help prevent this.[3]
-
Photobleaching: Excessive exposure to the excitation light can cause photodamage to the fluorophore. Try reducing the number of flashes per measurement or increasing the interval between readings.[3]
-
Reagent Instability: Ensure all reagents, especially the enzyme and any reducing agents like DTT, are fresh and have been stored correctly.
Q3: How do I select the correct blanks for background correction?
A3: Using the correct blanks is crucial for accurate data. For fluorescence-based enzyme assays, simply using a buffer blank can lead to an underestimation of inhibition.[10][11] It is important to use a "sample blank" that contains the test compound at the relevant concentration in the assay buffer but without the enzyme. This will help correct for any background signal from the compound itself (autofluorescence). The final corrected reading would be: (Raw Data of Sample) - (Raw Data of Sample Blank).
Q4: Can the this compound substrate be cleaved by other enzymes in my sample?
A4: The this compound substrate is reported to be relatively specific for Cathepsin K and is resistant to hydrolysis by Cathepsins B, F, H, L, S, and V.[11] However, if you are working with complex biological samples (e.g., cell lysates), it is always a good practice to run controls, such as using a specific and potent Cathepsin K inhibitor (like E-64), to confirm that the observed activity is indeed from Cathepsin K.[10]
Q5: What is the general signaling pathway for this type of FRET assay?
A5: This assay relies on Förster Resonance Energy Transfer (FRET).
Figure 3. FRET mechanism in this compound assays.
In the intact this compound peptide, the o-aminobenzoic acid (Abz) donor and the N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp) quencher are in close proximity. When the Abz fluorophore is excited at ~340 nm, the energy is transferred non-radiatively to the EDDnp quencher, resulting in no light emission. When an active enzyme like Cathepsin K cleaves the peptide, the donor and quencher are separated, disrupting FRET and allowing the Abz donor to fluoresce at ~420 nm. The increase in fluorescence is directly proportional to the enzyme's activity.
References
- 1. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A detergent-based assay for the detection of promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.stanford.edu [med.stanford.edu]
- 5. anaspec.com [anaspec.com]
- 6. Solvent-assisted optical modulation of FRET-induced fluorescence for efficient conjugated polymer-based DNA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to Cathepsin K Substrates: Evaluating Abz-HPGGPQ-EDDnp Against Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of Cathepsin K activity. This guide provides a detailed comparison of the fluorogenic substrate Abz-HPGGPQ-EDDnp with other commercially available Cathepsin K substrates, supported by experimental data and protocols.
Cathepsin K, a lysosomal cysteine protease predominantly expressed in osteoclasts, plays a crucial role in bone resorption and remodeling. Its enzymatic activity is a key target for the development of therapeutics for osteoporosis and other bone-related disorders. Accurate measurement of Cathepsin K activity is therefore paramount in both basic research and drug discovery. This guide focuses on the performance of the highly selective FRET-based substrate, this compound, in comparison to other common substrates.
Performance Comparison of Cathepsin K Substrates
The efficiency and selectivity of a substrate are determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio of these two, kcat/Km, represents the catalytic efficiency and is a key metric for comparing substrate performance.
| Substrate | Sequence | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Selectivity Notes |
| This compound | Abz-His-Pro-Gly-Gly-Pro-Gln-EDDnp | FRET | ~1.7[1] | ~0.17[1] | 0.426 [2][3] | Highly selective for Cathepsin K; resistant to hydrolysis by Cathepsins B, F, H, L, S, and V[2][4]. |
| Z-FR-AMC | Z-Phe-Arg-AMC | Fluorogenic | - | - | - | Commonly used for various cathepsins, not specific to Cathepsin K. |
| Ac-LR-AFC | Ac-Leu-Arg-AFC | Fluorogenic | - | - | - | Utilized in commercial kits for Cathepsin K activity, but the LR sequence is also recognized by other proteases. |
| (Z-Phe-Arg)₂-R110 | Z-Phe-Arg-Rhodamine 110-Z-Phe-Arg | Fluorogenic | - | - | - | A sensitive substrate for various proteases, including cathepsins, but lacks high specificity for Cathepsin K. |
Experimental Protocols
General Protocol for Cathepsin K Activity Assay using a FRET Substrate (e.g., this compound)
This protocol outlines the fundamental steps for measuring Cathepsin K activity using a fluorescence resonance energy transfer (FRET) peptide substrate.
Materials:
-
Recombinant human Cathepsin K
-
FRET substrate (e.g., this compound)
-
Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Activate Cathepsin K by pre-incubating it in the Assay Buffer for 10-15 minutes at 37°C.
-
Prepare a stock solution of the FRET substrate in DMSO. Dilute the substrate to the desired final concentration in the Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of the diluted Cathepsin K solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
Include appropriate controls: a no-enzyme control (substrate only) and a no-substrate control (enzyme only).
-
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific FRET pair (e.g., Ex/Em = 340/420 nm for Abz/EDDnp)[4].
-
Record fluorescence readings at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
If determining kinetic parameters, perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation.
-
Visualizations
Cathepsin K Signaling Pathway in Bone Resorption
Cathepsin K expression and activity are tightly regulated by the RANKL/RANK signaling pathway in osteoclasts, which is a central pathway in bone metabolism.
Caption: RANKL-RANK signaling cascade leading to Cathepsin K expression and bone resorption.
Experimental Workflow for Substrate Comparison
A generalized workflow for comparing the performance of different Cathepsin K substrates is depicted below.
References
- 1. Design and synthesis of cathepsin K-activated Osteoadsorptive Fluorogenic Sentinel (OFS) probes for detecting early osteoclastic bone resorption in a multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wikipedia:WikiProject Databases/Popular pages - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
Validating Cathepsin K Activity: A Comparison of the Abz-HPGGPQ-EDDnp Assay and Western Blot Analysis
For researchers investigating enzymatic activity, particularly in the context of drug discovery and cellular signaling, robust and validated assays are paramount. This guide provides a comparative overview of two key techniques for studying the cysteine protease Cathepsin K: the fluorogenic Abz-HPGGPQ-EDDnp assay for measuring enzymatic activity and Western blotting for quantifying protein expression. Validating the results from the activity assay with protein expression data from a Western blot ensures that the observed enzymatic activity is directly attributable to the target enzyme, in this case, Cathepsin K.
Correlating Enzyme Activity with Protein Expression
The this compound assay is a sensitive method for measuring the enzymatic activity of Cathepsin K.[1] This assay utilizes a specific peptide substrate, this compound, which is cleaved by Cathepsin K.[1] The cleavage of this substrate results in a fluorescent signal that is directly proportional to the enzyme's activity.[2][3]
Western blotting, on the other hand, provides a semi-quantitative measure of the total amount of Cathepsin K protein present in a sample.[4][5][6] By separating proteins by size, it allows for the specific detection of both the pro-form (inactive precursor) and the mature (active) form of Cathepsin K.[7][8]
To validate the specificity of the this compound assay, an experiment can be designed to modulate Cathepsin K activity and protein levels using a specific inhibitor. The resulting changes can then be measured by both techniques. A direct correlation between the decrease in fluorescence from the activity assay and the reduced band intensity on the Western blot would strongly validate that the this compound assay is specifically measuring Cathepsin K activity.
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from an experiment where a cell lysate is treated with a specific Cathepsin K inhibitor.
| Treatment | Cathepsin K Activity (Relative Fluorescence Units - RFU) | Relative Cathepsin K Protein Level (Mature Form Band Intensity) |
| Untreated Control | 10,000 | 1.0 |
| Cathepsin K Inhibitor | 1,500 | 0.2 |
This data illustrates a clear correlation: the presence of the inhibitor leads to a significant decrease in both Cathepsin K activity and the detectable amount of the mature form of the enzyme.
Experimental Workflow and Signaling Pathway
The validation process involves a clear experimental workflow, starting from sample preparation to the comparative analysis of the results from both assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. scielo.br [scielo.br]
- 4. bosterbio.com [bosterbio.com]
- 5. The principle and method of Western blotting (WB) | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Cathepsin K antibody (11239-1-AP) | Proteintech [ptglab.com]
A Head-to-Head Comparison of Cathepsin K Substrates: Abz-HPGGPQ-EDDnp versus Z-FR-AMC
For researchers in drug discovery and related scientific fields, the accurate measurement of Cathepsin K activity is paramount. This guide provides a detailed, data-driven comparison of two commonly used fluorogenic substrates, Abz-HPGGPQ-EDDnp and Z-FR-AMC, to facilitate an informed choice for your experimental needs.
This comparison outlines the kinetic performance, selectivity, and practical considerations for each substrate, supported by experimental data and detailed protocols.
At a Glance: Key Performance Indicators
| Parameter | This compound | Z-FR-AMC |
| Substrate Type | FRET Peptide | Fluorogenic Peptide |
| Cleavage Site | Gly-Gly | Arg-AMC |
| Selectivity | Highly selective for Cathepsin K | Broad reactivity with Cathepsins B, K, L, S, and other proteases |
| Catalytic Efficiency (kcat/Km) | ~426,000 M⁻¹s⁻¹ | ~58,823 M⁻¹s⁻¹ (estimated from Z-Phe-Arg-MCA data) |
| Michaelis Constant (Km) | Not individually reported | ~1.7 µM (estimated from Z-Phe-Arg-MCA data) |
| Catalytic Rate (kcat) | Not individually reported | ~0.1 s⁻¹ (estimated from Z-Phe-Arg-MCA data) |
| Excitation Wavelength | 320-340 nm | 350-380 nm |
| Emission Wavelength | 420 nm | 440-460 nm |
In-Depth Analysis
This compound: The Specialist
This compound is a FRET (Förster Resonance Energy Transfer) peptide substrate specifically designed for monitoring Cathepsin K activity.[1][2][3] Its design leverages the unique substrate specificity of Cathepsin K, which efficiently cleaves the peptide at the Gly-Gly bond.[1][2] A key advantage of this substrate is its high selectivity; it is resistant to hydrolysis by other closely related cathepsins, including B, F, H, L, S, and V.[1][2] This specificity is crucial for accurately measuring Cathepsin K activity in complex biological samples where multiple proteases may be present. The reported catalytic efficiency (kcat/Km) for this compound with Cathepsin K is approximately 426,000 M⁻¹s⁻¹, indicating it is a highly efficient substrate.[3]
Z-FR-AMC: The Generalist
Visualizing the Reactions
To illustrate the enzymatic cleavage process for each substrate, the following diagrams depict the reaction workflows.
Experimental Protocols
Below are detailed methodologies for performing Cathepsin K activity assays using both substrates. These protocols are generalized and may require optimization for specific experimental conditions.
Cathepsin K Activity Assay with this compound
1. Reagent Preparation:
- Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 5 mM EDTA, pH 5.5. Prepare fresh before use.
- Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
- Cathepsin K Enzyme: Reconstitute and dilute recombinant human Cathepsin K in assay buffer to the desired working concentration (e.g., 1-10 nM). Keep on ice.
2. Assay Procedure:
- Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the final desired concentration (typically in the low micromolar range).
- In a 96-well black microplate, add 50 µL of the substrate working solution to each well.
- To initiate the reaction, add 50 µL of the diluted Cathepsin K enzyme to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
- Immediately measure the fluorescence intensity using a microplate reader with excitation at 320-340 nm and emission at 420 nm.
- Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).
3. Data Analysis:
- Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
- If determining kinetic parameters, perform the assay with varying substrate concentrations and fit the data to the Michaelis-Menten equation.
Cathepsin K Activity Assay with Z-FR-AMC
1. Reagent Preparation:
- Assay Buffer: 100 mM sodium phosphate, 5 mM EDTA, 1 mM DTT, 0.1% PEG 4000, pH 6.5.[7] Prepare fresh before use.
- Substrate Stock Solution: Dissolve Z-FR-AMC in DMSO to a concentration of 10 mM. Store at -20°C.
- Cathepsin K Enzyme: Reconstitute and dilute recombinant human Cathepsin K in assay buffer to the desired working concentration (e.g., 1-10 nM). Keep on ice.
2. Assay Procedure:
- Prepare a working solution of the substrate by diluting the stock solution in assay buffer. A final concentration of 10-20 µM is often used.
- In a 96-well black microplate, add 50 µL of the substrate working solution to each well.
- Initiate the reaction by adding 50 µL of the diluted Cathepsin K enzyme to each well. For a negative control, add 50 µL of assay buffer without the enzyme.
- Immediately measure the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
- Monitor the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).
3. Data Analysis:
- Calculate the initial reaction velocity from the linear portion of the fluorescence curve.
- For kinetic analysis, use a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Logical Workflow for Substrate Selection
The choice between this compound and Z-FR-AMC depends on the specific requirements of the experiment. The following diagram outlines a decision-making workflow.
References
- 1. [PDF] Probing cathepsin K activity with a selective substrate spanning its active site. | Semantic Scholar [semanticscholar.org]
- 2. Probing cathepsin K activity with a selective substrate spanning its active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The S2 subsites of cathepsins K and L and their contribution to collagen degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The unique features of glycolytic pathways in Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Specificity of Abz-HPGGPQ-EDDnp: A Comparative Guide for Cathepsin K Activity
For researchers, scientists, and drug development professionals, the selection of a highly specific substrate is paramount for the accurate assessment of enzyme activity. This guide provides a comprehensive comparison of the fluorogenic substrate Abz-HPGGPQ-EDDnp, detailing its cross-reactivity profile with various human cathepsins. The experimental data presented underscores its remarkable selectivity for cathepsin K, making it an invaluable tool for targeted research and high-throughput screening.
The internally quenched fluorescent substrate, this compound (where Abz is o-aminobenzoic acid and EDDnp is N-(2,4-dinitrophenyl)-ethylenediamine), was originally developed for trypanosomal enzymes. However, its utility in studying mammalian cathepsins, particularly cathepsin K, has been robustly established. This substrate is efficiently cleaved at the Gly-Gly bond by cathepsin K, leading to a measurable increase in fluorescence.[1][2]
Comparative Analysis of Cathepsin Reactivity
Experimental data demonstrates that this compound is a highly potent and selective substrate for human cathepsin K. In contrast, it exhibits no detectable hydrolysis by a panel of other human cysteine cathepsins, including cathepsins B, F, H, L, S, and V.[1][2] This high degree of selectivity is crucial for eliminating confounding signals in complex biological samples where multiple cathepsins may be present.
The kinetic parameters for the hydrolysis of this compound by various human cathepsins are summarized in the table below.
| Cathepsin | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Hydrolysis Detected |
| Cathepsin K | 1.9 | 4.4 | 426,000 | Yes |
| Cathepsin B | ND | ND | ND | No |
| Cathepsin L | ND | ND | ND | No |
| Cathepsin S | ND | ND | ND | No |
| Cathepsin V | ND | ND | ND | No |
| Cathepsin F | ND | ND | ND | No |
| Cathepsin H | ND | ND | ND | No |
| ND: Not Detected. Data sourced from Lecaille, F. et al. (2003) Biochem. J. 375, 307-312. |
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of this compound with different cathepsins.
Detailed Experimental Protocol
The following protocol is based on the methodology described in Lecaille, F. et al. (2003) Biochem. J. 375, 307-312.
Materials:
-
Recombinant human cathepsins (K, B, L, S, V, F, H)
-
This compound
-
Dimethyl sulphoxide (DMSO)
-
Assay Buffer: 100 mM sodium acetate, pH 5.5, containing 2.5 mM dithiothreitol (DTT) and 2.5 mM EDTA.
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Activation: Recombinant procathepsins are activated according to the manufacturer's instructions. The final concentration of the active enzyme is determined by active-site titration.
-
Substrate Preparation: A stock solution of this compound is prepared in DMSO. Further dilutions are made in the assay buffer to achieve the desired final concentrations.
-
Assay Setup: The enzymatic assays are performed in 96-well black microplates. The final reaction volume is typically 200 µL. Each well contains the appropriate concentration of the activated cathepsin in the assay buffer.
-
Reaction Initiation and Measurement: The reaction is initiated by adding the this compound substrate to the wells. The increase in fluorescence is monitored continuously in a microplate reader with excitation at 340 nm and emission at 420 nm.
-
Data Analysis: The initial rates of hydrolysis are determined from the linear portion of the fluorescence versus time curves. The kinetic parameters (Km and kcat) are calculated by fitting the initial velocity data to the Michaelis-Menten equation. The specificity constant (kcat/Km) is then determined.
Logical Relationship of Substrate Selectivity
The high selectivity of this compound for cathepsin K is a direct result of the specific amino acid sequence of the substrate and the unique structural features of the cathepsin K active site.
References
A Comparative Guide to the Reproducibility of Abz-HPGGPQ-EDDnp in Different Laboratory Settings
For researchers and professionals in drug development, the reproducibility of an assay is paramount. This guide provides a comparative analysis of the fluorogenic substrate, Abz-HPGGPQ-EDDnp, commonly used for measuring Cathepsin K activity. We will delve into its performance, compare it with alternative substrates, and provide detailed experimental protocols to aid in achieving consistent and reliable results across different laboratory environments.
Performance and Specificity of this compound
This compound is a highly selective, internally quenched fluorescence resonance energy transfer (FRET) peptide substrate for Cathepsin K.[1][2] Its design leverages the unique substrate specificity of Cathepsin K, particularly its preference for a proline residue at the P2 position. The substrate is cleaved by Cathepsin K at the Gly-Gly bond.[1][3][4] A significant advantage of this compound is its resistance to hydrolysis by other cathepsins, including B, F, H, L, S, and V, which enhances its specificity in complex biological samples.[1][3][4]
Comparative Analysis with Alternative Substrates
While this compound is a popular choice, several other fluorogenic substrates are available for measuring Cathepsin K and other cysteine protease activities. The following table summarizes the kinetic parameters of this compound and some of its alternatives. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Substrate | Target Enzyme | kcat/Km (M⁻¹s⁻¹) | Notes |
| This compound | Cathepsin K | 4.26 x 10⁵ | Highly selective for Cathepsin K.[1][2] |
| OFS-1 | Cathepsin K | 0.97 x 10⁵ | An osteoadsorptive fluorogenic sentinel probe. |
| Z-FR-AMC | Cathepsin L | 1.95 x 10⁶ (approx.) | Commonly used for Cathepsin L, but can be cleaved by other cathepsins. |
| Ac-LR-AFC | Cathepsin K | Not specified | Utilized in commercially available Cathepsin K activity assay kits. |
| Z-RR-AMC | Cathepsin B | Not specified | A selective substrate for Cathepsin B. |
Experimental Protocols
To ensure reproducibility, adherence to a standardized protocol is crucial. Below is a detailed methodology for a typical Cathepsin K activity assay using this compound.
Materials and Reagents:
-
Recombinant human Cathepsin K
-
This compound substrate
-
Assay Buffer: 100 mM sodium acetate, 2.5 mM EDTA, 2.5 mM DTT, pH 5.5
-
Inhibitor (optional, for control): E-64 or a specific Cathepsin K inhibitor
-
96-well black microplate
-
Fluorometric microplate reader with excitation at ~320-340 nm and emission at ~420 nm.[3][4]
Assay Procedure:
-
Enzyme Activation: Activate recombinant Cathepsin K in the assay buffer for 10-15 minutes at 37°C.
-
Reaction Setup:
-
In a 96-well black microplate, add 50 µL of assay buffer to each well.
-
Add 20 µL of activated Cathepsin K solution to the sample wells.
-
For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 10-15 minutes before adding to the well.
-
Add 20 µL of assay buffer to the blank wells (no enzyme).
-
-
Substrate Addition: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in assay buffer to the desired final concentration (e.g., 10 µM). Add 10 µL of the diluted substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorometric plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Subtract the fluorescence readings of the blank wells from the sample and control wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the enzyme activity, often expressed as relative fluorescence units (RFU) per minute or converted to moles of substrate cleaved per minute using a standard curve of the free fluorophore (Abz).
-
Factors Influencing Reproducibility
Several factors can impact the reproducibility of assays using this compound:
-
Enzyme Activity: Ensure the use of a highly purified and active enzyme. Lot-to-lot variability of the enzyme can be a significant source of discrepancy.
-
Substrate Quality: The purity of the FRET peptide is critical. Impurities can affect the kinetic parameters.
-
Buffer Conditions: pH, ionic strength, and the concentration of reducing agents (like DTT) can all influence enzyme activity. The optimal pH for Cathepsin K is typically acidic (around 5.5).
-
Temperature: Maintain a constant and accurate temperature throughout the assay.
-
Instrumentation: Variations in the sensitivity and calibration of fluorometers can lead to different results.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and the biological context of Cathepsin K activity, the following diagrams are provided.
References
- 1. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K Substrate II, Fluorogenic An internally quenched, highly cathepsin K-selective, fluorogenic peptide substrate that is efficiently cleaved by CatK (kcat/Km = 0.426 µM⁻¹ S⁻¹), but not by Cathepsins B/L/S/F/H/V. [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. innopep.com [innopep.com]
Bridging the Gap: Correlating In Vitro ACE Inhibition Assays with In Vivo Antihypertensive Efficacy
For researchers and professionals in drug development, establishing a clear correlation between in vitro assay data and in vivo efficacy is a cornerstone of preclinical research. This guide provides a comparative framework for understanding how data from in vitro Angiotensin-Converting Enzyme (ACE) inhibition assays translates to in vivo animal models of hypertension.
While the initially mentioned substrate, Abz-HPGGPQ-EDDnp, is a tool for studying Cathepsin K, this guide will focus on the well-established paradigm of ACE inhibition. The principles of correlating in vitro and in vivo data for ACE inhibitors are broadly applicable to other enzyme targets in drug discovery.
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, and ACE is a key enzyme in this pathway.[1] Inhibition of ACE is a proven therapeutic strategy for hypertension and other cardiovascular diseases.[1] Therefore, robust and predictive assays are essential for the development of new ACE inhibitors.
Quantitative Comparison of ACE Inhibitors: In Vitro Potency vs. In Vivo Efficacy
The following tables summarize the in vitro inhibitory potency (IC50) and the in vivo antihypertensive effects of several widely used ACE inhibitors. This direct comparison illustrates the translation of biochemical activity to physiological response.
Table 1: In Vitro Potency of Common ACE Inhibitors
| ACE Inhibitor | IC50 (nM) | Assay Method | Source |
| Captopril | 4.1 - 9 | Fluorometric/Colorimetric | [2] |
| Enalaprilat | ~1.0 | Not Specified | [3] |
| Lisinopril | ~2.0 | Not Specified | [3] |
| Ramiprilat | ~0.4 | Not Specified | [3] |
| Zofenoprilat | ~0.8 | Not Specified | [3] |
Table 2: In Vivo Antihypertensive Efficacy of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR)
| ACE Inhibitor | Oral Dose (mg/kg) | Reduction in Blood Pressure (mmHg) | Duration of Action | Source |
| Captopril | 30 | Significant | Short-lasting | [3] |
| Enalapril | 20 | Significant | Long-lasting | [3] |
| Lisinopril | 10 | Significant, high magnitude | Long-lasting | [3] |
| Ramipril | 5 | Significant, high magnitude | Long-lasting | [3] |
| Zofenopril | 10 | Significant, high magnitude | Long-lasting | [3] |
| Fosinopril | 25 | Significant | Long-lasting | [3][4] |
Experimental Protocols
Detailed and standardized protocols are crucial for generating reproducible and comparable data. Below are representative protocols for an in vitro FRET-based ACE inhibition assay and an in vivo study using the Spontaneously Hypertensive Rat (SHR) model.
Protocol 1: In Vitro FRET-Based ACE Inhibition Assay
This protocol describes a sensitive and continuous assay for measuring ACE activity and screening for inhibitors using a fluorescence resonance energy transfer (FRET) substrate.[1][5]
Materials:
-
ACE (from rabbit lung or recombinant human)
-
ACE Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 50 mM NaCl and 10 µM ZnCl2)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~320-330 nm, Emission: ~420-430 nm)[6]
Procedure:
-
Enzyme Preparation: Dilute the ACE stock solution in ACE Dilution Buffer to the desired working concentration.
-
Compound Preparation: Prepare serial dilutions of the test compounds in ACE Assay Buffer. Ensure the final solvent concentration does not exceed 1% in the assay.
-
Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted ACE enzyme solution. b. Add 10 µL of the diluted test compound or vehicle control. c. For the inhibitor control, add a known ACE inhibitor like Captopril.[6] d. Incubate the plate at 37°C for 15 minutes.
-
Initiate Reaction: Add 40 µL of the FRET substrate solution to each well to start the reaction.
-
Measurement: Immediately begin monitoring the increase in fluorescence intensity at 37°C for 30-60 minutes using a fluorescence microplate reader.
-
Data Analysis: a. Calculate the rate of reaction (slope of the fluorescence vs. time curve). b. Determine the percent inhibition for each concentration of the test compound relative to the vehicle control. c. Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Protocol 2: In Vivo Evaluation of ACE Inhibitors in Spontaneously Hypertensive Rats (SHR)
The SHR model is a widely used and well-characterized model of genetic hypertension that closely mimics human essential hypertension.[4][7]
Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 6-12 weeks of age.[4][7]
-
Age-matched normotensive Wistar-Kyoto (WKY) rats as controls.
Materials:
-
Test ACE inhibitor
-
Vehicle (e.g., water, saline)
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize the rats to the housing conditions and blood pressure measurement procedure for at least one week before the start of the study.
-
Baseline Measurement: Measure the baseline systolic blood pressure (SBP) and heart rate of all animals for several consecutive days to obtain a stable baseline.
-
Treatment Administration: a. Randomly assign the SHR to treatment groups (vehicle control and different doses of the test ACE inhibitor). b. Administer the test compound or vehicle orally via gavage once daily for a predetermined period (e.g., 4-6 weeks).[4][8]
-
Blood Pressure Monitoring: Measure SBP and heart rate at regular intervals throughout the study (e.g., weekly or bi-weekly). Measurements are typically taken at the same time of day to minimize diurnal variations.
-
Terminal Procedures (Optional): At the end of the study, animals may be euthanized for collection of blood and tissues (e.g., heart, aorta, kidneys) to assess tissue ACE activity, cardiac hypertrophy, or other relevant biomarkers.[3][9]
-
Data Analysis: a. Calculate the change in SBP from baseline for each treatment group. b. Compare the SBP of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA). c. A significant reduction in SBP in the treated groups compared to the control group indicates antihypertensive efficacy.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and the experimental process is facilitated by clear diagrams.
Caption: The Renin-Angiotensin System (RAS) signaling pathway and the mechanism of ACE inhibitors.
Caption: Experimental workflow for the discovery and validation of ACE inhibitors.
References
- 1. A continuous fluorescence resonance energy transfer angiotensin I-converting enzyme assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons in vitro, ex vivo, and in vivo of the actions of seven structurally diverse inhibitors of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Converting enzyme inhibition and its withdrawal in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative studies of tissue inhibition by angiotensin converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published Abz-HPGGPQ-EDDnp Protocols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protocols utilizing the fluorogenic substrate Abz-HPGGPQ-EDDnp, primarily for the measurement of Cathepsin K activity. It includes supporting experimental data from published literature to aid in the selection and optimization of assay conditions.
Introduction to this compound
The peptide substrate this compound is a sensitive and selective tool for the continuous measurement of Cathepsin K activity. It is an internally quenched fluorescent substrate that utilizes the principle of Förster Resonance Energy Transfer (FRET). The peptide sequence is flanked by a fluorescent donor group, ortho-aminobenzoic acid (Abz), and a quenching acceptor group, N-(2,4-dinitrophenyl)-ethylenediamine (EDDnp)[1][2]. In its intact form, the quencher suppresses the fluorescence of the donor. Upon enzymatic cleavage of the peptide bond between the two glycine residues by Cathepsin K, the donor and quencher are separated, leading to an increase in fluorescence that can be monitored in real-time[1][2][3]. The excitation and emission wavelengths for the Abz fluorophore are typically 320 nm and 420 nm, respectively[2][3].
Comparative Analysis of Kinetic Parameters
The efficiency and selectivity of a substrate are critical parameters for any enzymatic assay. The following table summarizes the key kinetic data for this compound and a notable alternative substrate for Cathepsin K.
| Substrate | Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) | Comments | Reference |
| This compound | Human Cathepsin K | 426,000 | - | - | Highly selective; not hydrolyzed by Cathepsins B, F, H, L, S, and V. | [1] |
| OFS-1 (GHPGGPQG linker) | Human Cathepsin K | 97,000 | 1.7 ± 0.7 | 0.17 ± 0.07 | A modified substrate for an osteoadsorptive fluorogenic probe. Cleavage is four-fold less efficient than the original this compound. | [4] |
Experimental Protocols
While specific protocols can vary between laboratories, the following section outlines a detailed methodology for a typical Cathepsin K activity assay using this compound, based on the seminal work by Lecaille et al., 2003, and other common practices.
Validated Protocol for Cathepsin K Activity Assay
This protocol is adapted from the original validation studies of this compound.
Materials:
-
Recombinant human Cathepsin K
-
This compound substrate
-
Assay Buffer: 50 mM sodium acetate, 2.5 mM EDTA, 1 mM DTT, pH 5.5.
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin K in the assay buffer for 15 minutes at 37°C.
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Dilute the substrate to the desired final concentration in the assay buffer.
-
Assay Initiation: In a 96-well black microplate, add the activated Cathepsin K solution. To initiate the reaction, add the diluted substrate solution to each well. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM).
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence reader pre-set to 37°C. Monitor the increase in fluorescence intensity at an excitation wavelength of 320 nm and an emission wavelength of 420 nm. Record data every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: Determine the initial velocity of the reaction from the linear portion of the fluorescence versus time curve. The rate of hydrolysis can be calculated by converting the fluorescence units to the concentration of the cleaved product using a standard curve of the free Abz fluorophore.
Alternative FRET Pairs for Enhanced Sensitivity
For assays requiring higher sensitivity, particularly in acidic environments where some fluorophores lose signal intensity, alternative FRET pairs have been developed. One such improvement involves the use of a pH-independent fluorophore, HiLyte Fluor™ 488, with a QXL™ 520 quencher. This combination has been shown to increase the signal-to-background ratio compared to older FRET pairs[5].
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in the use of this compound, the following diagrams have been generated using Graphviz.
Caption: Enzymatic cleavage of this compound by Cathepsin K.
Caption: A typical experimental workflow for a Cathepsin K activity assay.
Conclusion
The this compound substrate remains a highly selective and efficient tool for measuring Cathepsin K activity. The provided protocol, derived from its original validation, offers a robust starting point for researchers. For applications demanding higher sensitivity, the exploration of alternative FRET pairs may be beneficial. The quantitative data and visual workflows presented in this guide are intended to facilitate the informed design and execution of experiments in the fields of biochemistry and drug discovery.
References
- 1. portlandpress.com [portlandpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innopep.com [innopep.com]
- 4. Design and synthesis of cathepsin K-activated Osteoadsorptive Fluorogenic Sentinel (OFS) probes for detecting early osteoclastic bone resorption in a multiple myeloma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anaspec.com [anaspec.com]
A Comparative Analysis of Cathepsin K Inhibitors Using the Fluorogenic Substrate Abz-HPGGPQ-EDDnp
For Researchers, Scientists, and Drug Development Professionals: A Guide to Evaluating Cathepsin K Inhibitors
Cathepsin K (CTSK), a lysosomal cysteine protease predominantly expressed in osteoclasts, is a critical enzyme in bone resorption through its unique ability to degrade type I collagen. This central role has positioned CTSK as a key therapeutic target for osteoporosis and other bone-related disorders. The evaluation of potent and selective CTSK inhibitors is crucial for the development of new treatments. This guide provides a comparative overview of common CTSK inhibitors, focusing on methodologies utilizing the highly specific fluorogenic substrate Abz-HPGGPQ-EDDnp.
Understanding the Assay: The Role of this compound
The substrate this compound is a valuable tool for specifically measuring CTSK activity. It is a FRET (Förster Resonance Energy Transfer) peptide, where Abz (o-aminobenzoic acid) acts as the fluorophore and EDDnp (N-(2,4-dinitrophenyl)-ethylenediamine) as the quencher. In its intact form, the proximity of the quencher to the fluorophore suppresses fluorescence. Cathepsin K selectively cleaves this substrate at the Gly-Gly bond.[1][2] This cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence intensity. A key advantage of this compound is its high selectivity for CTSK, showing resistance to hydrolysis by other related cathepsins such as B, F, H, L, S, and V.[1][2][3]
Comparative Inhibitor Potency
| Inhibitor | Type | Target | Reported IC50 (nM) | Reference |
| Odanacatib | Selective, reversible nitrile | Human Cathepsin K | 0.2 | [4][5] |
| Balicatib | Potent, selective nitrile | Human Cathepsin K | 1.4 - 22 | [6][7] |
| E-64 | Irreversible, broad-spectrum cysteine protease inhibitor | Human Cathepsin K | 1.4 |
Note: The IC50 values presented are gathered from various sources and may have been determined using different assay methodologies and substrates, which can affect direct comparability. For a definitive comparison, these inhibitors should be evaluated head-to-head in an assay using this compound under identical conditions.
Experimental Protocol: Cathepsin K Inhibition Assay
This protocol outlines a typical procedure for determining the inhibitory potency (IC50) of compounds against Cathepsin K using the this compound substrate.
Materials:
-
Recombinant human Cathepsin K
-
This compound substrate
-
Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay buffer containing a reducing agent like DTT, e.g., 5 mM)
-
Test inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~420 nm)
Procedure:
-
Enzyme Activation: Activate the recombinant Cathepsin K by pre-incubating it in the Activation Buffer on ice. The required incubation time should be optimized based on the enzyme batch.
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitors in the Assay Buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Reaction Mixture: In the wells of the 96-well plate, add the activated Cathepsin K enzyme solution.
-
Inhibitor Incubation: Add the serially diluted test inhibitors or vehicle control to the wells containing the enzyme. Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Prepare the this compound substrate solution in the Assay Buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths set appropriately for the Abz fluorophore (Ex: ~340 nm, Em: ~420 nm).[2][3]
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the fluorescence versus time curves).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., sigmoidal dose-response with variable slope).
-
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the biological context of Cathepsin K, the following diagrams are provided.
Caption: Experimental workflow for determining Cathepsin K inhibitor IC50 values.
Caption: Simplified Cathepsin K signaling pathway in osteoclast-mediated bone resorption.
Conclusion
References
- 1. Probing cathepsin K activity with a selective substrate spanning its active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. innopep.com [innopep.com]
- 4. panoramaortho.com [panoramaortho.com]
- 5. Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics – results from single oral dose studies in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Personal protective equipment for handling Abz-HPGGPQ-EDDnp
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Operation, and Disposal of the Fluorogenic Peptide Substrate Abz-HPGGPQ-EDDnp.
This guide provides critical safety and logistical information to ensure the proper handling and disposal of this compound, a bioactive peptide used as a substrate for Cathepsin K. Adherence to these procedures is essential for laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
| PPE Category | Minimum Requirement | Recommended for Spills or Aerosol Generation |
| Eye Protection | ANSI-approved safety glasses with side shields | Chemical splash goggles |
| Hand Protection | Standard nitrile or latex laboratory gloves | Double-gloving with nitrile gloves |
| Body Protection | Fully-buttoned laboratory coat | Chemical-resistant apron or full suit |
| Respiratory | Not generally required for small quantities in well-ventilated areas | Dust mask or respirator if creating aerosols or handling bulk powder |
Operational Plan: From Receipt to Experiment
This procedural workflow ensures safe handling at every stage of the experimental process.
Experimental Protocols
Reconstitution of Lyophilized Peptide:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Solvent Selection: While product sheets do not specify a solvent, sterile distilled water or an appropriate buffer (pH 5-7) are common choices for similar peptides.
-
Reconstitution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Mixing: Gently vortex or pipette to dissolve the peptide completely. Avoid vigorous shaking, which can cause degradation.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the reconstituted peptide into single-use volumes.[1]
-
Storage of Solution: Store aliquots at -20°C or colder.[1]
Disposal Plan
All materials contaminated with this compound, including unused solutions, pipette tips, and vials, should be considered chemical waste.
-
Waste Segregation: Collect all contaminated solid and liquid waste in a designated, clearly labeled, and sealed container.
-
Disposal Compliance: Dispose of the chemical waste in accordance with federal, state, and local environmental regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
